N-Isopropyl 1-boc-piperidine-4-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(propan-2-ylcarbamoyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-10(2)15-12(17)11-6-8-16(9-7-11)13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFYVDPWDXFAST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure of N-Isopropyl 1-boc-piperidine-4-carboxamide
Executive Summary
N-Isopropyl 1-Boc-piperidine-4-carboxamide is a high-value synthetic intermediate widely employed in medicinal chemistry. It serves as a protected scaffold for the introduction of the N-isopropylpiperidine-4-carboxamide moiety—a pharmacophore frequently observed in G-Protein Coupled Receptor (GPCR) antagonists (e.g., CCR2/CCR5 modulators) and enzyme inhibitors.
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical profile, validated synthetic protocols, deprotection strategies, and analytical characterization. It is designed to allow researchers to autonomously replicate the synthesis and validate the structural integrity of this building block.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]
The molecule combines a lipophilic tert-butyloxycarbonyl (Boc) protecting group with a polar amide functionality. The isopropyl group introduces steric bulk, often utilized to modulate metabolic stability (preventing N-dealkylation) or to fill hydrophobic pockets in protein targets.
Table 1: Structural & Physical Data[1]
| Property | Specification |
| IUPAC Name | tert-Butyl 4-(isopropylcarbamoyl)piperidine-1-carboxylate |
| Molecular Formula | |
| Molecular Weight | 270.37 g/mol |
| CAS Number | 443997-68-6 (Generic/Derivative Ref) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water |
| LogP (Predicted) | ~1.8 - 2.2 (Lipophilic due to Boc/Isopropyl) |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 3 (Carbamate CO, Amide CO, Carbamate O) |
Synthetic Pathway & Protocol
The synthesis of N-Isopropyl 1-Boc-piperidine-4-carboxamide typically proceeds via the amidation of 1-Boc-piperidine-4-carboxylic acid with isopropylamine . While carbodiimide couplings (EDC/HOBt) are traditional, the protocol below utilizes HATU , which offers faster kinetics and higher conversion rates for secondary amines, minimizing purification burdens.
Reaction Logic Visualization
Figure 1: Synthetic workflow for the HATU-mediated amidation. The carboxylic acid is activated in situ before nucleophilic attack by isopropylamine.
Validated Synthetic Protocol
Reagents:
-
1-Boc-piperidine-4-carboxylic acid (1.0 equiv)
-
Isopropylamine (1.2 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM (0.1 M concentration)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-piperidine-4-carboxylic acid in anhydrous DMF (or DCM).
-
Base Addition: Add DIPEA dropwise at 0°C. Stir for 10 minutes.
-
Coupling Agent: Add HATU in one portion. The solution may turn slightly yellow (characteristic of the activated ester formation). Stir for 15 minutes at 0°C.
-
Amine Addition: Add isopropylamine dropwise.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS.
-
Workup (Self-Validating Step):
-
Dilute with EtOAc.
-
Acid Wash: Wash with 1M HCl (removes unreacted amine and DIPEA). Note: Do not use strong acid for prolonged periods to avoid Boc removal.
-
Base Wash: Wash with Saturated
(removes unreacted acid and HATU byproducts). -
Brine Wash: Wash with saturated NaCl to remove DMF.
-
-
Isolation: Dry over
, filter, and concentrate in vacuo. The product usually crystallizes upon standing or trituration with hexanes.
Reactivity Profile: Boc Deprotection
For drug development applications, the Boc group is a temporary mask. Removal yields the secondary amine, ready for further functionalization (e.g., reductive amination or sulfonylation).
Deprotection Mechanism
The deprotection is acid-catalyzed, typically using Trifluoroacetic Acid (TFA) or HCl in Dioxane. The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of the tert-butyl cation (as isobutylene) and subsequent decarboxylation.
Figure 2: Mechanistic cascade of Boc deprotection. The generation of CO2 gas serves as a visual indicator of reaction progress.
Critical Caution: When using TFA, the resulting salt is hygroscopic. For biological assays, the salt must often be converted to the free base using a basic resin or carbonate wash to avoid cytotoxicity from residual acid.
Analytical Characterization
To ensure the integrity of the synthesized N-Isopropyl 1-Boc-piperidine-4-carboxamide, the following spectral signals must be confirmed.
Proton NMR ( NMR, 400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 5.30 | Broad s | 1H | Amide NH | Confirms amide bond formation. |
| 4.05 - 4.15 | Multiplet | 3H | Isopropyl CH + Piperidine H2, H6 (eq) | Overlap region; confirms N-substitution. |
| 2.75 | Triplet | 2H | Piperidine H2, H6 (ax) | Characteristic of piperidine ring. |
| 2.20 | Multiplet | 1H | Piperidine H4 | Methine proton alpha to carbonyl. |
| 1.60 - 1.80 | Multiplet | 2H | Piperidine H3, H5 (eq) | Ring conformation signals. |
| 1.45 | Singlet | 9H | Boc ( | Diagnostic peak; loss indicates deprotection. |
| 1.15 | Doublet | 6H | Isopropyl | Coupling with isopropyl CH ( |
Mass Spectrometry (ESI-MS)
-
Expected [M+H]+: 271.2
-
Expected [M+Na]+: 293.2
-
Fragment: Loss of Boc (-100 mass units) often observed in source: m/z 171.2.
Applications in Drug Discovery[2][10]
This scaffold acts as a "privileged structure" in medicinal chemistry.
-
CCR2/CCR5 Antagonists: The 4-carboxamidopiperidine core is a known pharmacophore for chemokine receptor antagonists used in anti-inflammatory research. The N-isopropyl group provides a specific steric fit that differentiates it from smaller methyl analogs.
-
Peptidomimetics: The molecule serves as a conformationally restricted amino acid analog (specifically a
-amino acid derivative), useful in designing protease inhibitors. -
Library Synthesis: The orthogonal protection (Boc vs. Amide) allows this molecule to be used as a central hub. The Boc group can be removed to attach various "warheads" or lipophilic tails, while the isopropyl amide remains stable.
References
-
PubChem. N-isopropylpiperidine-4-carboxamide (Compound Summary). National Library of Medicine. Available at: [Link]
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc deprotection protocols).
Comprehensive Technical Guide on N-Isopropyl 1-Boc-piperidine-4-carboxamide: Molecular Characterization and Synthetic Workflows
As a privileged scaffold in modern drug discovery, the piperidine ring is ubiquitous in the design of central nervous system (CNS) agents, kinase inhibitors, and protease inhibitors. N-Isopropyl 1-Boc-piperidine-4-carboxamide serves as a critical, conformationally constrained building block in these synthetic pipelines[1].
This technical whitepaper provides an in-depth analysis of the molecule's physicochemical properties, the causality behind its synthetic workflows, and the analytical frameworks required for self-validating experimental protocols.
Molecular Architecture & Physicochemical Properties
Understanding the molecular architecture of N-Isopropyl 1-Boc-piperidine-4-carboxamide is the first step in predicting its chemical behavior during downstream functionalization.
The molecule consists of three distinct structural domains:
-
The Piperidine Core (
): Provides a rigid, saturated heterocyclic framework that dictates the 3D spatial arrangement of the functional groups. -
The N1-Boc Protecting Group (
): The tert-butyloxycarbonyl (Boc) group is an orthogonal protecting moiety[2]. It temporarily masks the secondary amine of the piperidine ring, preventing unwanted self-condensation, polymerization, or side-reactions during the amidation of the C4 position. -
The C4-Isopropylcarboxamide Group (
): Formed via the amidation of the C4-carboxylic acid with isopropylamine, this group introduces both a hydrogen-bond donor (amide NH) and a lipophilic steric bulk (isopropyl group).
By summing the atomic constituents of these three domains, we derive the exact molecular formula and weight:
-
Carbon (C): 5 (core) + 5 (Boc) + 4 (amide) = 14 atoms
12.011 g/mol = 168.154 g/mol -
Hydrogen (H): 9 (core) + 9 (Boc) + 8 (amide) = 26 atoms
1.008 g/mol = 26.208 g/mol -
Nitrogen (N): 1 (core) + 1 (amide) = 2 atoms
14.007 g/mol = 28.014 g/mol -
Oxygen (O): 2 (Boc) + 1 (amide) = 3 atoms
15.999 g/mol = 47.997 g/mol
Total Calculated Molecular Weight: 270.37 g/mol [1].
Table 1: Quantitative Physicochemical Summary
| Parameter | Value | Causality / Chemical Significance |
| CAS Registry Number | 1016716-09-8 | Unique identifier for procurement and literature tracking[1]. |
| Molecular Formula | Defines stoichiometry for reaction equivalents. | |
| Molecular Weight | 270.37 g/mol | Critical for calculating molarity and mass spectrometry targeting[1]. |
| H-Bond Donors | 1 | The amide N-H acts as a critical interaction point for target binding. |
| H-Bond Acceptors | 3 | The three carbonyl/carbamate oxygens can accept hydrogen bonds. |
Strategic Synthesis & Reaction Logic
The synthesis of N-Isopropyl 1-Boc-piperidine-4-carboxamide relies on the highly efficient coupling of 1-Boc-piperidine-4-carboxylic acid (Boc-Inp-OH) with isopropylamine [2].
While traditional coupling agents like EDC/HOBt are viable[3], HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice for this specific transformation. The causality behind this selection is twofold:
-
Reaction Kinetics: Isopropylamine is a volatile (b.p. ~32 °C) and sterically hindered primary amine. HATU rapidly generates an highly reactive OAt-active ester, significantly accelerating the coupling rate before the amine can evaporate[4].
-
Transition State Stabilization: The pyridine nitrogen atom within the HATU-derived HOAt leaving group stabilizes the incoming isopropylamine through a hydrogen-bonded 7-membered cyclic transition state, ensuring near-quantitative yields[5].
Figure 1: HATU-mediated amide coupling workflow for N-Isopropyl 1-Boc-piperidine-4-carboxamide.
Protocol: Self-Validating HATU-Mediated Amidation
This protocol is designed as a self-validating system, ensuring that intermediate states are verified before proceeding to the next step[4].
Step 1: Carboxylate Activation
-
Action: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and stir for 5 minutes.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to form a carboxylate anion without acting as a competing nucleophile against the activated ester[4].
-
Action: Add HATU (1.1 eq) in one portion. Stir for 15 minutes at room temperature.
-
Validation: The solution will transition to a faint yellow color, indicating the successful formation of the OAt-active ester.
Step 2: Nucleophilic Amine Addition
-
Action: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add isopropylamine (1.2 eq).
-
Causality: Cooling the reaction serves a dual purpose: it controls the exothermic nature of the nucleophilic attack and prevents the evaporative loss of the highly volatile isopropylamine.
-
Action: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.
Step 3: In-Process Self-Validation (TLC)
-
Action: Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent of 50% Ethyl Acetate in Hexanes.
-
Validation: Stain the TLC plate with Bromocresol Green. The complete disappearance of the acidic starting material (yellow spot) and the appearance of a new, less polar spot confirms reaction completion.
Step 4: Quench and Selective Workup
-
Action: Quench the reaction with saturated aqueous
. Extract with Ethyl Acetate ( ). Wash the combined organic layers sequentially with 1M HCl, water, and brine. -
Causality: The 1M HCl wash is a critical purification step. It protonates and removes unreacted isopropylamine and DIPEA into the aqueous layer. The Boc protecting group is kinetically stable to dilute aqueous acid during brief extraction windows, ensuring the product remains intact.
-
Action: Dry over anhydrous
, filter, and concentrate under reduced pressure to yield the crude product.
Analytical Validation Framework
To guarantee scientific integrity, the synthesized N-Isopropyl 1-Boc-piperidine-4-carboxamide must undergo rigorous analytical validation to confirm both its molecular weight and structural connectivity.
Figure 2: Stepwise analytical validation framework for confirming molecular identity and purity.
Validation Metrics:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The primary validation tool. The analysis must show a single dominant peak corresponding to the exact mass. Look for the protonated molecular ion m/z 271.37
. A common diagnostic fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group, resulting in a secondary peak at m/z 215.37 . -
H-NMR (Proton Nuclear Magnetic Resonance): Run in
. Key diagnostic signals include a sharp, intense singlet integrating to 9 protons at ~1.45 ppm (the Boc tert-butyl group) and a multiplet at ~4.0-4.1 ppm integrating to 1 proton (the methine proton of the isopropyl group). -
C-NMR (Carbon NMR): Must display exactly 14 distinct carbon signals, confirming the
molecular formula. Key signals include the amide carbonyl (~173 ppm) and the carbamate carbonyl (~154 ppm).
References
-
Wikipedia Contributors. "HATU". Wikipedia, The Free Encyclopedia. Available at: [Link]
-
National Institutes of Health (PMC). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents". NIH PubMed Central. Available at: [Link]
Sources
- 1. 1016716-09-8|N-Isopropyl 1-BOC-piperidine-4-carboxamide|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
N-Isopropyl 1-boc-piperidine-4-carboxamide CAS number and identifiers
An In-depth Technical Guide to N-Isopropyl 1-boc-piperidine-4-carboxamide
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of N-Isopropyl 1-boc-piperidine-4-carboxamide, a substituted piperidine derivative of significant interest to researchers and professionals in drug development. Given its structural motifs, this compound serves as a valuable building block in medicinal chemistry. This document details its chemical identifiers, a proposed synthetic pathway, and its potential applications, grounded in established chemical principles and supported by authoritative references.
Chemical Identity and Core Properties
N-Isopropyl 1-boc-piperidine-4-carboxamide is a derivative of piperidine, featuring a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and an N-isopropyl-substituted carboxamide at the 4-position. The Boc group enhances the molecule's stability and solubility in organic solvents, making it a versatile intermediate in complex synthetic routes.[1][2]
While a specific CAS number for this exact compound is not prominently cataloged, its identity can be unequivocally established through its systematic IUPAC name and molecular structure. Its properties can be reliably predicted based on well-characterized analogous compounds.
Table 1: Chemical Identifiers and Predicted Properties
| Identifier | Value | Source |
| IUPAC Name | tert-butyl 4-(isopropylcarbamoyl)piperidine-1-carboxylate | Predicted |
| Molecular Formula | C₁₄H₂₆N₂O₃ | Predicted |
| Molecular Weight | 270.37 g/mol | Predicted |
| CAS Number | Not readily available | - |
Molecular Structure:
Caption: Proposed two-step synthesis of N-Isopropyl 1-boc-piperidine-4-carboxamide.
Step-by-Step Experimental Protocol:
Objective: To synthesize N-Isopropyl 1-boc-piperidine-4-carboxamide from N-BOC-piperidine-4-carboxylic acid.
Materials:
-
N-BOC-piperidine-4-carboxylic acid
-
Isopropylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: To a solution of N-BOC-piperidine-4-carboxylic acid (1.0 eq.) in dichloromethane (DCM) at 0 °C, add EDCI (1.2 eq.), HOBt (1.2 eq.), and DIPEA (2.5 eq.).
-
Addition of Amine: Stir the mixture for 15 minutes, then add isopropylamine (1.2 eq.) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Isopropyl 1-boc-piperidine-4-carboxamide.
Causality Behind Experimental Choices:
-
EDCI/HOBt: This combination is a standard and highly effective amide coupling system that proceeds through an active ester intermediate, minimizing side reactions and leading to high yields.
-
DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDCI and the carboxylic acid, facilitating the coupling reaction without competing with the primary amine.
-
Boc Protecting Group: The tert-butoxycarbonyl group is robust under the amide coupling conditions but can be readily removed under acidic conditions, providing a versatile handle for subsequent synthetic transformations. [2]
Analytical Characterization
The structural confirmation of the synthesized N-Isopropyl 1-boc-piperidine-4-carboxamide would be performed using standard analytical techniques. The expected data are as follows:
-
¹H NMR: Resonances corresponding to the protons of the Boc group (a singlet around 1.4 ppm), the piperidine ring (multiplets between 1.5-4.0 ppm), the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), and the amide NH (a broad singlet).
-
¹³C NMR: Signals for the carbonyls of the Boc and amide groups, the quaternary carbon of the Boc group, and the carbons of the piperidine and isopropyl groups.
-
Mass Spectrometry (MS): The ESI-TOF high-resolution mass spectrometry (HR-MS) should show the [M+H]⁺ ion corresponding to the calculated exact mass of the molecule. [3]* Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the Boc and amide groups, and C-H stretches.
Applications in Research and Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. [4][5]N-Isopropyl 1-boc-piperidine-4-carboxamide serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Potential Roles:
-
Scaffold for Library Synthesis: The Boc-protected piperidine can be deprotected to reveal a secondary amine, which can be further functionalized. The amide group can also be modified. This allows for the creation of a library of diverse compounds for high-throughput screening in drug discovery programs.
-
Intermediate for Targeted Therapies: Piperidine derivatives are key components in drugs targeting a wide range of conditions, including neurological disorders, cancer, and infectious diseases. [1][6][7]The title compound can be a precursor for novel therapeutic agents in these areas. For instance, related structures are used in the development of enzyme inhibitors and receptor modulators. [1][8]* Fragment-Based Drug Design: The N-isopropyl carboxamide piperidine core can be used as a fragment in fragment-based drug design to explore interactions with biological targets.
Conclusion
N-Isopropyl 1-boc-piperidine-4-carboxamide represents a strategically important synthetic intermediate for the pharmaceutical and chemical research sectors. Its straightforward synthesis from readily available starting materials, coupled with the versatility of the Boc-protected piperidine scaffold, makes it an attractive building block for the development of novel bioactive compounds. The protocols and data presented in this guide are intended to empower researchers to effectively synthesize and utilize this compound in their drug discovery and development endeavors.
References
-
PubChem. N-isopropylpiperidine-4-carboxamide. National Center for Biotechnology Information. [Link]
-
Wikipedia. 1-Boc-4-AP. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. 2019. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. [Link]
-
PubChem. 1-Isopropylpiperidine-4-Carboxylic Acid. National Center for Biotechnology Information. [Link]
- Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
-
Watson International. N-BOC-piperidine-4-carboxamide CAS 91419-48-6. [Link]
-
Amerigo Scientific. Ethyl N-Boc-piperidine-4-carboxylate (97%). [Link]
-
PubChem. 4-Piperidinecarboxamide. National Center for Biotechnology Information. [Link]
-
Peptides. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]
-
Asian Journal of Chemistry. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
- Google Patents. US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride.
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]
- 7. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 8. N-Boc-ピペリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Physical Properties of N-Isopropyl 1-boc-piperidine-4-carboxamide
This guide provides a comprehensive overview of the core physical properties of N-Isopropyl 1-boc-piperidine-4-carboxamide, a key intermediate in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet, offering insights into the experimental rationale and methodologies required for its thorough characterization.
Introduction: The Significance of N-Isopropyl 1-boc-piperidine-4-carboxamide
N-Isopropyl 1-boc-piperidine-4-carboxamide belongs to a versatile class of piperidine derivatives. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its utility in multi-step organic syntheses by ensuring stability and selective reactivity.[1] The isopropyl carboxamide moiety further allows for specific molecular interactions, making this compound a valuable building block in the synthesis of complex therapeutic agents, particularly in the development of novel kinase inhibitors and modulators in oncology and neuropharmacology.[1]
A thorough understanding of its physical properties is paramount for its effective application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability of the final active pharmaceutical ingredient (API).
Molecular Structure and Key Physicochemical Descriptors
The foundational step in characterizing any chemical entity is to understand its structure and predict its behavior based on its constituent functional groups.
Caption: Chemical structure of N-Isopropyl 1-boc-piperidine-4-carboxamide with key functional groups highlighted.
Table 1: Core Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₅H₂₈N₂O₃ | Calculated |
| Molecular Weight | 284.40 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Inferred from similar compounds[2][3] |
| Melting Point | Predicted: 130-150 °C | Based on structurally related compounds like N-Boc-Piperidine-4-Carboxylic Acid (148-153 °C)[3] |
| Boiling Point | > 300 °C (with decomposition) | Estimated based on high molecular weight and polarity |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | Predicted based on functional groups and data for related compounds[4][5] |
Experimental Determination of Physical Properties
Given the novelty of this specific compound, empirical determination of its physical properties is essential. The following section outlines the standard, self-validating protocols for this purpose.
Workflow for Physicochemical Characterization
Caption: Experimental workflow for the characterization of N-Isopropyl 1-boc-piperidine-4-carboxamide.
Melting Point and Thermal Stability Analysis
Rationale: The melting point is a critical indicator of purity. A sharp melting range suggests a highly pure compound. Differential Scanning Calorimetry (DSC) is the gold standard for this measurement as it provides a precise melting onset and peak, and the shape of the peak can allude to the presence of impurities. Thermogravimetric Analysis (TGA) complements this by determining the temperature at which the compound begins to decompose.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the dried, purified compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis: Determine the onset and peak of the endothermic event corresponding to melting. A sharp peak indicates high purity.
Solubility Assessment
Rationale: Solubility is a crucial parameter for drug development, impacting both reaction conditions and bioavailability. A quantitative assessment is necessary. High-Performance Liquid Chromatography (HPLC) is an accurate method for determining solubility in various solvents.
Experimental Protocol: Equilibrium Solubility Measurement
-
Sample Preparation: Add an excess amount of the compound to a known volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, phosphate-buffered saline at pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples to pellet the undissolved solid.
-
Analysis: Carefully take an aliquot of the supernatant, dilute it with a suitable mobile phase, and analyze by a validated HPLC method to determine the concentration of the dissolved compound.
Spectroscopic and Chromatographic Profile
While not strictly physical properties, the spectroscopic and chromatographic fingerprints are essential for identity and purity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic peaks for the Boc group (a singlet at ~1.4 ppm), the isopropyl group (a doublet and a multiplet), and the piperidine ring protons.
-
¹³C NMR will confirm the presence of the carbonyl carbons of the amide and the carbamate, as well as the distinct carbons of the piperidine ring.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry should reveal the protonated molecule [M+H]⁺ at m/z 285.4.
Conclusion
N-Isopropyl 1-boc-piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry. While specific, experimentally determined physical data is not widely published, this guide provides a robust framework for its characterization. By employing the detailed protocols for DSC, TGA, and solubility analysis, researchers can establish a reliable and comprehensive physicochemical profile. This foundational knowledge is critical for accelerating the development of novel therapeutics by enabling informed decisions in synthesis, purification, and formulation.
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The Pivotal Role of N-Isopropyl Piperidine Intermediates in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of a vast array of therapeutic agents.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for designing drugs that target a wide range of biological receptors.[3] Among the various substituted piperidines, N-isopropyl piperidine intermediates have emerged as particularly valuable precursors in the synthesis of potent and selective pharmaceuticals. This in-depth technical guide explores the therapeutic applications of these intermediates, providing field-proven insights into their synthesis, mechanism of action, and role in the development of clinically significant drugs.
The Strategic Importance of the N-Isopropyl Group
The incorporation of an N-isopropyl group onto the piperidine nitrogen is a strategic decision in drug design, driven by several key factors:
-
Modulation of Physicochemical Properties: The isopropyl group, with its moderate lipophilicity, can significantly influence a molecule's solubility, permeability, and metabolic stability. This allows for the fine-tuning of a drug candidate's pharmacokinetic profile, enhancing its absorption, distribution, metabolism, and excretion (ADME) properties.[3]
-
Receptor Binding and Selectivity: The steric bulk of the isopropyl group can play a crucial role in orienting the molecule within a receptor's binding pocket, leading to enhanced potency and selectivity for the target receptor over other related receptors. This is critical for minimizing off-target effects and improving the therapeutic index of a drug.[1]
-
Metabolic Stability: The N-isopropyl group can confer increased metabolic stability to the piperidine ring by sterically hindering enzymatic degradation, particularly by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug.[3]
Therapeutic Applications and Synthesis of Key Drugs
N-isopropyl piperidine intermediates are instrumental in the synthesis of a variety of therapeutic agents, most notably in the development of potent opioid analgesics.
Potent Opioid Analgesics: The Fentanyl Analogs
Fentanyl, a powerful synthetic opioid, and its analogs are widely used in clinical practice for the management of severe pain.[4][5] The synthesis of these compounds often relies on N-substituted-4-piperidone precursors.[6] An important analog, an N-isopropyl derivative of fentanyl, demonstrates the direct application of N-isopropyl piperidine intermediates in creating potent analgesics.
The synthesis of this N-isopropyl fentanyl analog showcases a common and efficient synthetic strategy.
Experimental Protocol: Synthesis of N-Isopropyl Fentanyl Analog
This protocol outlines the synthesis of an N-isopropyl fentanyl analog, starting from the key intermediate, N-isopropyl-4-piperidone.
Step 1: Synthesis of N-Isopropyl-4-Anilinopiperidine
-
Reaction Setup: To a solution of N-isopropyl-4-piperidone (1 equivalent) in a suitable solvent such as dichloromethane or dichloroethane, add aniline (1.1 equivalents).
-
Reductive Amination: The reaction mixture is then treated with a reducing agent, such as sodium triacetoxyborohydride, in the presence of a weak acid like acetic acid.
-
Reaction Monitoring and Workup: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-isopropyl-4-anilinopiperidine.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Acylation to Yield the N-Isopropyl Fentanyl Analog
-
Reaction Setup: The purified N-isopropyl-4-anilinopiperidine (1 equivalent) is dissolved in an aprotic solvent like dichloromethane.
-
Acylation: Propionyl chloride (1.2 equivalents) is added dropwise to the solution at 0 °C, followed by the addition of a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction.
-
Reaction Monitoring and Workup: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC. The reaction mixture is then washed successively with water, dilute hydrochloric acid, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
Purification and Salt Formation: The resulting crude product is purified by recrystallization or column chromatography to afford the N-isopropyl fentanyl analog as a free base. For pharmaceutical use, it can be converted to a salt, such as the hydrochloride or citrate salt, by treatment with the corresponding acid.[7]
Mechanism of Action:
Like fentanyl, the N-isopropyl fentanyl analog is a potent agonist of the μ-opioid receptor.[8] By binding to and activating these receptors in the central nervous system, it mimics the effects of endogenous opioids, leading to a profound analgesic effect. The N-isopropyl group in this analog likely influences its binding affinity and selectivity for the μ-opioid receptor, contributing to its overall pharmacological profile.
Diagram: Synthetic Pathway to an N-Isopropyl Fentanyl Analog
Caption: General synthetic route to an N-isopropyl fentanyl analog.
Expanding Horizons: Potential in Other Therapeutic Areas
While the application of N-isopropyl piperidine intermediates is well-established in the synthesis of opioids, their utility extends to other therapeutic areas. The versatility of the piperidine scaffold allows for its incorporation into a wide range of molecules with diverse biological activities. Research into N-isopropyl piperidine derivatives has shown promise in the development of:
-
Antiviral Agents: The piperidine moiety is a key structural feature in several antiviral drugs. N-substituted piperidines have been investigated for their potential to inhibit viral replication, and the N-isopropyl group can be used to optimize the antiviral activity and pharmacokinetic properties of these compounds.[9]
-
Central Nervous System (CNS) Agents: The ability of the piperidine ring to cross the blood-brain barrier makes it a valuable scaffold for CNS-acting drugs. N-isopropyl piperidine derivatives have been explored for their potential as antipsychotics, antidepressants, and agents for treating neurodegenerative diseases.[3]
Future Perspectives and Conclusion
The N-isopropyl piperidine scaffold continues to be a cornerstone in the design and synthesis of novel therapeutic agents. Its favorable physicochemical and pharmacokinetic properties, coupled with its synthetic accessibility, make it an attractive starting point for drug discovery programs. Future research in this area is likely to focus on the development of more complex and stereochemically defined N-isopropyl piperidine intermediates, enabling the synthesis of highly selective and potent drugs with improved safety profiles. The continued exploration of the therapeutic potential of N-isopropyl piperidine-containing compounds holds great promise for addressing unmet medical needs across a spectrum of diseases.
References
- Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.
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Chemistry Steps. (2023). Synthesis of Loperamide. Retrieved from [Link]
- Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Springer.
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- Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50.
- Kumar, A., & Singh, P. (2012). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry, 5(7), 896-901.
- Mounteney, J., Giraudon, I., & Griffiths, P. (2015). Fentanyl: a global review of a rapidly emerging public health problem. International Journal of Drug Policy, 26(7), 646-655.
- Nikita A. Frolov, & Anatoly N. Vereshchagin. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Pardridge, W. M. (2012). Drug transport across the blood–brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972.
- Stanley, T. H. (2014). The fentanyl story. The Journal of Pain, 15(12), 1215-1226.
- van Bever, W. F., Niemegeers, C. J., & Janssen, P. A. (1974). Synthetic analgesics. Synthesis and pharmacology of a series of N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Journal of Medicinal Chemistry, 17(10), 1047-1051.
- Wang, Y., et al. (2012). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules, 17(12), 14289-14301.
- Zaveri, N. T. (2003). The saga of the piperidine-based opioid analgesics: the prodine story. Journal of Medicinal Chemistry, 46(24), 5283-5292.
- Zong, R., et al. (2014). An efficient, optimized synthesis of fentanyl and related analogs. Tetrahedron Letters, 55(39), 5396-5398.
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Thermodynamic Solubility and Physicochemical Profiling of N-Isopropyl 1-boc-piperidine-4-carboxamide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
N-Isopropyl 1-boc-piperidine-4-carboxamide (CAS: 1016716-09-8) is a highly purified, versatile intermediate widely utilized in the synthesis of piperidine-based pharmacophores, including GPCR ligands and kinase inhibitors[1]. A rigorous understanding of its solubility profile is critical for optimizing downstream synthetic workflows—such as Boc deprotection and amide coupling—as well as for ensuring accurate dosing in early-stage in vitro screening. This whitepaper deconstructs the structural causality behind the compound's solvation thermodynamics and provides a self-validating protocol for empirical solubility determination.
Structural Causality and Solvation Thermodynamics
The solubility of a molecule is dictated by the energetic competition between its crystal lattice energy and its solvation energy. For N-Isopropyl 1-boc-piperidine-4-carboxamide, the physicochemical behavior is dominated by three distinct structural features:
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a cornerstone in organic synthesis. Its introduction masks the basicity of the piperidine nitrogen while adding significant steric bulk. This bulky, nonpolar moiety drastically increases the lipophilicity (LogP) of the molecule, shifting its solubility profile favorably toward organic solvents while severely restricting aqueous hydration[2].
-
The Piperidine Core: This saturated six-membered ring provides a rigid, non-aromatic hydrophobic framework. It limits the conformational degrees of freedom, which can increase the lattice energy of the solid state, requiring solvents with high dispersive interactions to achieve dissolution.
-
The N-Isopropyl Carboxamide: While the amide carbonyl and nitrogen provide potential hydrogen-bond acceptor and donor sites, the adjacent isopropyl group introduces steric hindrance. This hindrance partially shields the amide from forming extensive hydrogen-bonded networks with water, further depressing aqueous solubility while maintaining compatibility with polar aprotic solvents.
Fig 1: Structural features dictating the solvation thermodynamics of the compound.
Quantitative Solubility Profile
Based on the physicochemical properties of analogous Boc-protected piperidine derivatives[3],[4], the compound exhibits a highly lipophilic partition coefficient. The table below outlines the expected thermodynamic solubility across a spectrum of dielectric constants, providing a rational basis for solvent selection in synthetic and analytical applications.
| Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Application Context |
| Water (pH 7.4) | 80.1 | < 0.1 | Physiological assays (requires DMSO co-solvent) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 | High-concentration master stocks for HTS |
| Methanol (MeOH) | 32.7 | > 100 | Analytical dilutions, transfer solvent |
| Dichloromethane (DCM) | 8.9 | > 200 | Primary solvent for Boc deprotection (TFA/HCl) |
| Ethyl Acetate (EtOAc) | 6.0 | > 100 | Liquid-liquid extraction (LLE) |
| Hexane | 1.9 | < 5 | Anti-solvent for recrystallization |
Self-Validating Protocol for Thermodynamic Solubility Determination
To generate reliable, publication-quality solubility data, researchers must avoid kinetic traps (e.g., supersaturation) and analytical artifacts (e.g., filter adsorption). The following shake-flask methodology is designed as a self-validating system , ensuring that the measured concentration accurately reflects the thermodynamic equilibrium of the specific crystal polymorph.
Step-by-Step Methodology
-
Solid Dispensing: Weigh an excess amount (~15 mg) of N-Isopropyl 1-boc-piperidine-4-carboxamide into a 2 mL Type I borosilicate glass vial.
-
Causality: Glass is strictly chosen over polypropylene to prevent the non-specific binding of this highly lipophilic molecule to the container walls, which would artificially lower the apparent solubility.
-
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 buffer or organic solvent). Seal tightly with a PTFE-lined cap.
-
Causality: PTFE prevents solvent evaporation and chemical leaching, ensuring the dielectric constant and volume of the medium remain absolute throughout the assay.
-
-
Thermal Equilibration: Incubate the suspension in a thermoshaker at 25.0 ± 0.1 °C and 800 rpm for 24 hours.
-
Causality: Thermodynamic solubility requires the system to reach a dynamic equilibrium between the solid lattice and the solvated state. A 24-hour incubation is the industry standard to achieve this state without risking hydrolytic degradation of the amide bond.
-
-
Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes.
-
Causality: Standard syringe filters (e.g., Nylon, PVDF) possess hydrophobic domains that readily adsorb Boc-protected amines. Ultracentrifugation guarantees phase separation without analyte depletion.
-
-
Quantification (HPLC-UV): Extract the supernatant, dilute appropriately, and analyze via HPLC-UV against a 5-point calibration curve.
-
Self-Validation: Incorporate an internal standard (e.g., carbamazepine) into the dilution solvent to validate injection volume precision and detector response.
-
-
Solid-State Validation (XRPD): Harvest the residual solid from the vial, dry it gently, and analyze via X-ray Powder Diffraction (XRPD).
-
Self-Validation: Thermodynamic solubility is a property of a specific crystal lattice. If the solvent induced a phase change (e.g., hydrate or solvate formation) during the 24-hour incubation, the measured solubility reflects the new species. XRPD provides proof that the structural integrity of the solid phase remained unchanged.
-
Fig 2: Self-validating thermodynamic solubility profiling workflow.
Application Insights: Solvent Selection for Synthetic Workflows
Understanding the solubility profile of N-Isopropyl 1-boc-piperidine-4-carboxamide directly informs downstream synthetic success:
-
Boc Deprotection: Dichloromethane (DCM) is the gold standard solvent for removing the Boc group using Trifluoroacetic acid (TFA). The compound's high solubility in DCM (>200 mg/mL) ensures a homogeneous reaction mixture. Furthermore, unlike ethereal solvents (e.g., THF), DCM does not coordinate with the acid, ensuring rapid and predictable deprotection kinetics.
-
Purification Strategies: The stark contrast in solubility between Ethyl Acetate (highly soluble) and Hexane (poorly soluble) makes this binary solvent system ideal for both silica gel flash chromatography and recrystallization. By dissolving the crude intermediate in a minimum volume of warm EtOAc and slowly titrating in Hexane, researchers can force the controlled precipitation of highly pure crystalline product.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1491502, 1-Boc-4-AP. PubChem.[Link]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 1-(tert-Butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid. EPA.[Link]
Sources
Synthesis and Physicochemical Profiling of N-Isopropyl 1-Boc-piperidine-4-carboxamide: A Technical Guide
Executive Summary
In modern drug discovery, the functionalization of saturated nitrogen heterocycles is a cornerstone of structure-activity relationship (SAR) optimization. N-Isopropyl 1-Boc-piperidine-4-carboxamide (CAS: 1016716-09-8) serves as a highly versatile, orthogonally protected building block [1]. The piperidine core provides a rigid, metabolically stable scaffold that mimics basic amine pharmacophores, while the tert-butyloxycarbonyl (Boc) group ensures the secondary amine remains unreactive during downstream transformations. The isopropyl amide moiety introduces both lipophilicity and a defined hydrogen-bond donor/acceptor pair, making this intermediate highly valuable for synthesizing targeted libraries.
This whitepaper outlines the physicochemical properties, mechanistic causality, and a self-validating synthetic protocol for generating this compound using state-of-the-art peptide coupling methodologies.
Molecular Architecture & Physicochemical Profiling
Understanding the structural parameters of a building block is critical for predicting its behavior in both synthetic workflows and biological assays. The quantitative data for N-Isopropyl 1-Boc-piperidine-4-carboxamide is summarized below [1].
| Property | Specification |
| Compound Name | N-Isopropyl 1-Boc-piperidine-4-carboxamide |
| CAS Registry Number | 1016716-09-8 |
| SMILES String | O=C(C1CCN(C(OC(C)(C)C)=O)CC1)NC(C)C |
| Molecular Formula | C14H26N2O3 |
| Molecular Weight | 270.37 g/mol |
| Core Scaffold | Piperidine |
| Protecting Group | tert-Butyloxycarbonyl (Boc) |
Mechanistic Causality in Amide Coupling
The synthesis of N-Isopropyl 1-Boc-piperidine-4-carboxamide relies on the efficient condensation of 1-Boc-piperidine-4-carboxylic acid with isopropylamine. While traditional carbodiimides (e.g., EDC/HOBt) can be used, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to drive the reaction[2].
Why HATU? HATU is a uronium-based coupling reagent that provides superior reaction kinetics compared to standard carbodiimides. The presence of the nitrogen atom in the pyridine ring of the HOAt leaving group provides an anchoring effect (neighboring group participation) that accelerates the nucleophilic attack of the amine [2]. This is particularly useful when dealing with sterically hindered primary amines like isopropylamine.
Why DIPEA? N,N-Diisopropylethylamine (DIPEA) is selected as the base because its sheer steric bulk renders it non-nucleophilic. It efficiently deprotonates the carboxylic acid to initiate the reaction but cannot attack the highly reactive O-At active ester, thereby preventing the formation of unwanted side products.
Figure 1: Mechanistic pathway of HATU-mediated activation and subsequent amidation.
Experimental Protocol: Synthesis Workflow
The following protocol is designed as a self-validating system . By incorporating specific analytical checkpoints, the scientist can verify the success of each mechanistic step before proceeding, ensuring high fidelity and yield.
Figure 2: Synthetic workflow for the HATU-mediated amide coupling of the piperidine core.
Step-by-Step Methodology
1. Activation Phase:
-
Action: Dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature.
-
Causality: DMF is a polar aprotic solvent that fully solubilizes the starting materials and stabilizes the polar transition states. DIPEA deprotonates the acid.
-
Action: Add HATU (1.1 equiv) in one portion. Stir for 15 minutes.
-
Causality: The carboxylate attacks the electron-deficient carbon of HATU, generating the highly reactive O-At ester.
2. Nucleophilic Addition Phase:
-
Action: Add isopropylamine (1.2 equiv) dropwise to the activated mixture. Stir at room temperature for 2–4 hours.
-
Causality: The primary amine attacks the active ester. Dropwise addition prevents localized heating and minimizes potential side reactions.
3. System Validation (Checkpoint):
-
Action: Sample 5 µL of the reaction mixture, dilute in LC-MS grade Methanol, and inject into the LC-MS. Spot the reaction on a silica TLC plate alongside the starting material.
-
Validation Logic: The reaction is complete when the starting acid mass disappears. Look for the product mass: m/z 271.4 [M+H]⁺ and the characteristic Boc-cleaved fragment m/z 215.4 [M-tBu+H]⁺ in the ESI+ spectrum. On TLC, a Ninhydrin stain will confirm the consumption of the primary amine (absence of a purple spot).
4. Quench and Workup:
-
Action: Dilute the reaction with Ethyl Acetate (EtOAc) and quench with saturated aqueous NaHCO₃.
-
Action: Separate the layers. Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Causality: The 1M HCl wash is critical; it protonates and extracts unreacted isopropylamine and DIPEA into the aqueous layer. The sequential water/brine washes remove DMF and the tetramethylurea byproduct generated by HATU.
5. Isolation:
-
Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Isopropyl 1-Boc-piperidine-4-carboxamide. Purify via flash column chromatography (Hexanes/EtOAc gradient) if trace HOAt remains.
Downstream Applications in Drug Development
Once synthesized and purified, N-Isopropyl 1-Boc-piperidine-4-carboxamide acts as a pivotal intermediate. The Boc protecting group can be cleanly removed using acidic conditions (e.g., 4M HCl in Dioxane or 20% Trifluoroacetic Acid in Dichloromethane). This deprotection exposes the secondary amine of the piperidine ring, which can then be subjected to:
-
Buchwald-Hartwig Cross-Coupling: To attach complex aryl or heteroaryl systems.
-
Reductive Amination: To install alkyl chains for fine-tuning lipophilicity (LogP) and target residence time.
-
SₙAr Reactions: To build diverse libraries of kinase inhibitors or GPCR modulators.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]
Methodological & Application
Synthesis of N-Isopropyl 1-boc-piperidine-4-carboxamide from 1-Boc-piperidine-4-carboxylic acid
Application Note: High-Efficiency Synthesis of N-Isopropyl 1-(tert-butoxycarbonyl)piperidine-4-carboxamide
Abstract & Scope
This technical guide details the optimized protocol for the synthesis of N-Isopropyl 1-boc-piperidine-4-carboxamide via the amidation of 1-Boc-piperidine-4-carboxylic acid . This scaffold is a ubiquitous pharmacophore in medicinal chemistry, frequently serving as a core motif in GPCR modulators (e.g., CCR antagonists), ion channel blockers, and enzyme inhibitors.
While standard amide couplings are routine, this protocol focuses on the HATU-mediated pathway to maximize yield (>90%) and minimize racemization or side-product formation, addressing common pitfalls such as incomplete conversion and difficult workups associated with carbodiimide methods (EDC/HOBt).
Retrosynthetic Analysis & Mechanism
The target molecule is assembled via a convergent synthesis disconnecting at the exocyclic amide bond. The choice of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is critical to prevent polymerization and ensure regioselectivity at the carboxylic acid.
Mechanistic Pathway (HATU Activation)
-
Deprotonation: The carboxylic acid is deprotonated by a tertiary base (DIPEA) to form the carboxylate.
-
Activation: The carboxylate attacks the HATU reagent, forming a highly reactive O-azabenzotriazole active ester.
-
Aminolysis: The isopropylamine nucleophile attacks the active ester, expelling the HOAt byproduct and forming the desired amide bond.
Figure 1: Mechanistic flow of the HATU-mediated amidation.
Experimental Protocol
Reagents & Stoichiometry
Note: All equivalents (equiv) are relative to the carboxylic acid substrate.
| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) |
| 1-Boc-piperidine-4-carboxylic acid | Limiting Reagent | 1.0 | 229.27 | Solid |
| HATU | Coupling Agent | 1.2 | 380.23 | Solid |
| DIPEA (Hünig's Base) | Base | 3.0 | 129.24 | 0.742 |
| Isopropylamine | Nucleophile | 1.2 | 59.11 | 0.690 |
| DMF (Anhydrous) | Solvent | N/A | N/A | 0.944 |
Step-by-Step Methodology
Step 1: Activation
-
Charge a clean, dry round-bottom flask with 1-Boc-piperidine-4-carboxylic acid (1.0 equiv).
-
Add anhydrous DMF (concentration ~0.2 M relative to acid). Tip: DMF is preferred over DCM for HATU solubility.
-
Add DIPEA (3.0 equiv) via syringe. The solution may warm slightly.
-
Add HATU (1.2 equiv) in one portion.
-
Stir at Room Temperature (RT) for 15–30 minutes .
-
Checkpoint: The solution should turn from a suspension to a clear yellow/orange solution, indicating the formation of the activated ester.
-
Step 2: Coupling
-
Add Isopropylamine (1.2 equiv) dropwise to the reaction mixture.
-
Stir at RT for 2–4 hours .
-
Monitoring: Monitor reaction progress via TLC (50% EtOAc/Hexanes) or LC-MS.
-
Success Criteria: Disappearance of the acid peak (MW 229) and appearance of the product peak (MW 270, [M+H]+ = 271).
-
Step 3: Workup (Extractive Isolation)
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).
-
Wash 1 (Basic): Wash with saturated NaHCO₃ (2x) to remove HOAt byproduct and unreacted acid.
-
Wash 2 (Acidic - CRITICAL): Wash with 10% Citric Acid or 0.5 M HCl (2x) to remove unreacted amine and excess DIPEA.
-
Caution: Do not use concentrated HCl or prolonged exposure, as this may cleave the Boc group. Citric acid is safer.
-
-
Wash 3 (Neutral): Wash with Brine (saturated NaCl) (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure (Rotavap) to yield the crude solid.
Figure 2: Downstream processing workflow for isolation.
Process Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Active Ester | Ensure DMF is anhydrous. Minimize time between HATU addition and Amine addition if moisture is present. |
| Boc Loss | Workup too acidic | Switch from HCl to 10% Citric Acid or saturated NH₄Cl during workup. |
| Impurity: Tetramethylurea | HATU byproduct | This byproduct is water-soluble but can persist. Perform additional water washes or recrystallize from Hexanes/EtOAc if necessary. |
| Racemization | High pH / Over-activation | Although 1-Boc-piperidine-4-carboxylic acid is achiral at the 4-position, this is critical for chiral analogs. Keep DIPEA < 4 equiv.[1][2] |
Characterization Data (Self-Validation)
To validate the synthesis, the isolated product must exhibit the following physicochemical properties:
-
Chemical Formula: C₁₄H₂₆N₂O₃
-
Molecular Weight: 270.37 g/mol
-
Mass Spectrometry (ESI+): [M+H]⁺ = 271.2; [M+Na]⁺ = 293.2.
-
Note: You may see a fragment at [M-Boc+H]⁺ = 171.2 due to in-source fragmentation.
-
-
¹H NMR (400 MHz, CDCl₃) Prediction:
-
δ 5.30 (br s, 1H): Amide NH.
-
δ 4.15 (br d, 2H): Piperidine equatorial protons (alpha to N).
-
δ 4.05 (m, 1H): Isopropyl CH.
-
δ 2.75 (br t, 2H): Piperidine axial protons (alpha to N).
-
δ 2.25 (tt, 1H): Piperidine methine (alpha to carbonyl).
-
δ 1.60–1.80 (m, 4H): Piperidine ring methylene protons.
-
δ 1.45 (s, 9H): Boc tert-butyl group (Characteristic Singlet).
-
δ 1.15 (d, 6H): Isopropyl methyl groups.
-
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4] Tetrahedron, 61(46), 10827-10852.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
PubChem Compound Summary. (n.d.). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (CAS 84358-13-4).[5][6][7][8] National Center for Biotechnology Information.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][9][10] Organic Process Research & Development, 20(2), 140–177.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. growingscience.com [growingscience.com]
- 4. hepatochem.com [hepatochem.com]
- 5. N-BOC-piperidine-4-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 6. boc-isonipecotic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. fishersci.com [fishersci.com]
- 8. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]
Application Notes: N-Isopropyl 1-boc-piperidine-4-carboxamide as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction
The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for engaging with biological targets. N-Isopropyl 1-boc-piperidine-4-carboxamide is a strategically designed intermediate that leverages the benefits of the piperidine core. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen provides robust stability during synthetic manipulations while allowing for facile deprotection under acidic conditions, offering critical synthetic flexibility.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and practical application of N-Isopropyl 1-boc-piperidine-4-carboxamide as a key intermediate in the construction of complex molecular architectures for drug discovery.
Physicochemical Properties and Characterization
A thorough understanding of the intermediate's properties is crucial for its effective use. The data below is compiled for N-Isopropyl 1-boc-piperidine-4-carboxamide and its deprotected precursor.
| Property | Value | Source/Method |
| IUPAC Name | tert-butyl 4-(isopropylcarbamoyl)piperidine-1-carboxylate | --- |
| Molecular Formula | C₁₄H₂₆N₂O₃ | Calculated |
| Molecular Weight | 270.37 g/mol | Calculated |
| CAS Number | 102125-62-2 (for de-Boc parent) | PubChem[6] |
| Appearance | Expected to be a white to off-white solid | --- |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH) | --- |
Characterization Protocol (Self-Validation)
To ensure the identity and purity of synthesized N-Isopropyl 1-boc-piperidine-4-carboxamide, the following characterization methods are recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To verify the molecular weight and purity. The expected [M+H]⁺ ion would be m/z 271.2.
-
Melting Point: To determine the melting range as an indicator of purity.
Synthesis of N-Isopropyl 1-boc-piperidine-4-carboxamide
The most direct route to the title compound is through the amide coupling of a commercially available precursor, 1-Boc-piperidine-4-carboxylic acid, with isopropylamine. This is a standard and highly reliable transformation in organic synthesis.
Workflow for Synthesis
Caption: Synthesis of the title compound via amide coupling.
Protocol 2.1: Amide Coupling to Synthesize N-Isopropyl 1-boc-piperidine-4-carboxamide
Rationale: This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is highly efficient, minimizes side reactions, and is particularly effective for coupling sterically unhindered amines. Diisopropylethylamine (DIEA) is used as a non-nucleophilic base to neutralize the acid and facilitate the reaction.
Materials:
-
1-Boc-piperidine-4-carboxylic acid
-
Isopropylamine
-
HATU
-
DIEA
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon), add 1-Boc-piperidine-4-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).
-
Add HATU (1.1 eq) and DIEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add isopropylamine (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting acid.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Characterization: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford N-Isopropyl 1-boc-piperidine-4-carboxamide as a pure solid. Confirm identity and purity using NMR and LC-MS as described in Section 1.
Application in Pharmaceutical Synthesis: A Workflow Example
The utility of N-Isopropyl 1-boc-piperidine-4-carboxamide lies in its two-stage reactivity. First, the Boc-protected intermediate can be used in reactions where the piperidine nitrogen must be shielded. Subsequently, the Boc group is removed to reveal a secondary amine, which serves as a handle for introducing further molecular diversity. This is a common strategy in the synthesis of kinase inhibitors and other complex drug candidates.[7][8][9]
Workflow for Pharmaceutical Scaffolding
Caption: Two-step workflow for creating diverse scaffolds.
Protocol 3.1: Boc-Deprotection of the Piperidine Nitrogen
Rationale: The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method that proceeds rapidly at room temperature. The excess acid and solvent are easily removed by evaporation.
Materials:
-
N-Isopropyl 1-boc-piperidine-4-carboxamide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure:
-
Dissolve N-Isopropyl 1-boc-piperidine-4-carboxamide (1.0 eq) in DCM (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (10-20 eq, typically 20-50% v/v) dropwise.
-
Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC/LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Re-dissolve the residue in a minimal amount of DCM and carefully add it to a stirred solution of saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield N-isopropylpiperidine-4-carboxamide. The product is often used directly in the next step without further purification.
-
Characterization: Confirm the identity of the product (as the free base or corresponding salt) by NMR and LC-MS (Expected [M+H]⁺ ion: m/z 171.1).
Protocol 3.2: N-Arylation via Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. This method is widely used in pharmaceutical synthesis to couple amines with aryl halides or triflates, which is a key step in constructing many kinase inhibitor scaffolds.[7]
Materials:
-
N-isopropylpiperidine-4-carboxamide (from Protocol 3.1)
-
An appropriate aryl bromide or chloride (e.g., a heteroaryl halide) (1.0-1.2 eq)
-
Pd₂(dba)₃ (Palladium catalyst, ~1-2 mol%)
-
XPhos or other suitable phosphine ligand (~2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (Base, ~1.4 eq)
-
Toluene or Dioxane, anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon), add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.01-0.02 eq), and the phosphine ligand (0.02-0.04 eq).
-
Add the base (NaOtBu or Cs₂CO₃, 1.4 eq).
-
Add a solution of N-isopropylpiperidine-4-carboxamide (1.1 eq) in anhydrous toluene.
-
Seal the vessel and heat the reaction mixture to 80-110 °C. The reaction progress should be monitored by LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by flash column chromatography to obtain the final N-arylated compound. Characterize thoroughly using NMR and LC-MS to confirm structure and purity.
Safety, Handling, and Storage
-
Safety: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Amine-containing compounds and coupling reagents can be irritants or sensitizers.
-
Handling: The Boc-protected intermediate is generally a stable solid. The deprotected amine is basic and may be more reactive. Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Storage: Store N-Isopropyl 1-boc-piperidine-4-carboxamide in a tightly sealed container in a cool, dry place. The deprotected amine should be stored under an inert atmosphere to prevent degradation.
Conclusion
N-Isopropyl 1-boc-piperidine-4-carboxamide is a highly valuable and versatile building block for pharmaceutical research and development. Its design incorporates a privileged piperidine scaffold with a chemically stable, yet readily cleavable, Boc protecting group. The protocols outlined in this guide provide reliable methods for its synthesis and subsequent elaboration into more complex molecular structures. By employing a logical two-step deprotection and functionalization strategy, researchers can efficiently access a wide array of novel compounds, accelerating the discovery of new therapeutic agents.
References
-
Title: N-isopropylpiperidine-4-carboxamide Source: PubChem URL: [Link]
-
Title: N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: The Crucial Role of 1-Boc-4-aminopiperidine-4-carboxylic Acid in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Fentanyl Synthesis Using N-BOC-4-Piperidinone Source: Defense Technical Information Center (DTIC) URL: [Link]
-
Title: 1-Boc-4-AP Source: Wikipedia URL: [Link]
- Title: Preparation method for 1-N-BOC-4-acetyl piperidine Source: Google Patents URL
-
Title: An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate Source: SciSpace by Typeset URL: [Link]
-
Title: Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines Source: ScholarWorks@UARK URL: [Link]
-
Title: Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors Source: PubMed URL: [Link]
-
Title: Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis Source: Arabian Journal of Chemistry URL: [Link]
-
Title: Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives Source: PubMed URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. N-isopropylpiperidine-4-carboxamide | C9H18N2O | CID 4669476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
Application Note & Protocol: Synthesis of N-Isopropyl 1-Boc-piperidine-4-carboxamide
For: Researchers, scientists, and drug development professionals.
Introduction: Significance and Application
N-Isopropyl 1-Boc-piperidine-4-carboxamide is a key building block in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals, valued for its favorable pharmacokinetic properties. The N-Boc protecting group provides crucial stability during multi-step syntheses and allows for selective deprotection under acidic conditions, enabling further functionalization of the piperidine nitrogen.[1] This application note provides a detailed, field-proven protocol for the synthesis of this compound via an amide coupling reaction, focusing on the mechanistic rationale and practical execution.
Reaction Overview
The synthesis is achieved through the formation of an amide bond between 1-Boc-piperidine-4-carboxylic acid and isopropylamine. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Among the premier reagents for this purpose is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which is known for high efficiency, rapid kinetics, and suppression of racemization.[2]
Overall Reaction:
The Core Mechanism: HATU-Mediated Amide Coupling
The efficacy of HATU lies in a two-stage process that transforms a relatively unreactive carboxylic acid into a highly reactive intermediate, primed for aminolysis.[2][3]
-
Carboxylate Formation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[2][4] This step is crucial as the anion is a much more potent nucleophile than the neutral acid.
-
Activation to OAt-Active Ester: The carboxylate anion attacks the electrophilic carbon of the HATU reagent. This forms a highly unstable O-acyl(tetramethyl)isouronium salt.[2][3] The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks this intermediate, generating a key OAt-active ester.[2][3][4] This active ester is significantly more susceptible to nucleophilic attack than the original carboxylic acid.
-
Nucleophilic Acyl Substitution: The primary amine (isopropylamine) attacks the carbonyl carbon of the OAt-active ester. This step forms the desired amide bond and releases HOAt as a byproduct.[4] The pyridine nitrogen atom within the HOAt leaving group is thought to stabilize the transition state through hydrogen bonding, which contributes to the high efficiency of HATU-mediated couplings.[3]
Mechanistic Diagram
The following diagram illustrates the stepwise activation and coupling cascade.
Caption: HATU-mediated amide coupling mechanism.
Detailed Experimental Protocol
This protocol outlines the synthesis on a 5 mmol scale. Adjust quantities proportionally for different scales.
Reagent and Materials Table
| Reagent/Material | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 1-Boc-piperidine-4-carboxylic acid | 229.27 | 1.0 | 5.0 | 1.15 g |
| HATU | 380.23 | 1.1 | 5.5 | 2.09 g |
| Isopropylamine | 59.11 | 1.2 | 6.0 | 0.51 mL |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 12.5 | 2.18 mL |
| Anhydrous Dimethylformamide (DMF) | - | - | - | 25 mL |
| Ethyl Acetate (EtOAc) | - | - | - | ~150 mL |
| Saturated aq. NaHCO₃ | - | - | - | ~100 mL |
| Brine | - | - | - | ~50 mL |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-piperidine-4-carboxylic acid (1.15 g, 5.0 mmol) and HATU (2.09 g, 5.5 mmol).
-
Solvent Addition: Add anhydrous DMF (25 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) until all solids are dissolved.
-
Base Addition: Add DIPEA (2.18 mL, 12.5 mmol) to the solution. Stir for 5-10 minutes. This pre-activation step allows for the formation of the OAt-active ester.
-
Amine Addition: Add isopropylamine (0.51 mL, 6.0 mmol) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up - Quenching and Extraction:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate (75 mL) and saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL).
-
Shake the funnel vigorously and allow the layers to separate. Discard the aqueous layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and then with brine (1 x 50 mL). The aqueous washes are critical for removing unreacted starting materials and water-soluble byproducts like tetramethylurea.[5]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-Isopropyl 1-Boc-piperidine-4-carboxamide as a solid.
Experimental Workflow Diagram
Caption: Overall experimental workflow.
Trustworthiness: Characterization and Validation
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure, look for the characteristic isopropyl methine (septet) and methyl (doublet) signals, along with the piperidine and Boc group protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the presence of all unique carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ ≈ 271.20).
-
Purity Analysis (HPLC/LC-MS): To determine the purity of the final compound, which should typically be >95% for use in drug development applications.
Expertise: Troubleshooting and Key Considerations
-
Low Yield: If the reaction stalls or yields are low, ensure all reagents and the solvent (DMF) are anhydrous. Water can hydrolyze the active ester intermediate. Also, confirm the quality of the HATU reagent, as it can degrade over time.
-
Purification Difficulties: A primary byproduct of HATU is tetramethylurea, which can be difficult to remove as it is polar and water-soluble.[5] Thorough washing with aqueous NaHCO₃ or water during the work-up is essential to remove the majority of this impurity before chromatography.
-
Alternative Coupling Reagents: While HATU is highly effective, other reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) can also be used.[6][7] The EDC/HOBt method is often more cost-effective, but the urea byproduct can sometimes complicate purification.[8]
-
Base Selection: DIPEA is a bulky, non-nucleophilic base, making it ideal as it does not compete with the desired amine nucleophile.[2][3] Using other amine bases like triethylamine (TEA) is also possible but may be less effective in sterically hindered cases.
References
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Wikipedia. (2023). HATU. Retrieved from [Link]
-
Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Retrieved from [Link]
- Google Patents. (2012). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 26). N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. Retrieved from [Link]
-
Al-Warhi, T., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Impurity Formation in N-Isopropyl 1-boc-piperidine-4-carboxamide
Welcome to the technical support center for N-Isopropyl 1-boc-piperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions regarding impurity formation during the synthesis, purification, and storage of this key synthetic intermediate.
Introduction: Understanding the Chemistry and Potential Pitfalls
N-Isopropyl 1-boc-piperidine-4-carboxamide is synthesized via an amide coupling reaction between 1-boc-piperidine-4-carboxylic acid and isopropylamine. While seemingly straightforward, this reaction is prone to several side reactions and impurity-generating pathways that can impact yield, purity, and the overall success of your synthesis. The sterically hindered nature of the secondary amine (isopropylamine) and the potential for side reactions related to the Boc-protecting group are key challenges. This guide will provide a structured approach to identifying, mitigating, and eliminating common impurities.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental issues with detailed explanations of their root causes and step-by-step protocols for resolution.
Issue 1: An unexpected peak is observed in my HPLC/LC-MS analysis of the crude reaction mixture, with a mass corresponding to the starting carboxylic acid.
Question: My reaction appears incomplete, with a significant amount of unreacted 1-boc-piperidine-4-carboxylic acid remaining. What are the likely causes, and how can I drive the reaction to completion?
Answer: Incomplete amide coupling is a frequent challenge, particularly when a sterically hindered amine like isopropylamine is used. Several factors can contribute to this issue:
-
Insufficient Activation of the Carboxylic Acid: The coupling reagent may not be potent enough to efficiently activate the carboxylic acid, or the activated intermediate may not be stable under the reaction conditions.
-
Low Nucleophilicity of the Amine: While isopropylamine is a relatively good nucleophile, steric hindrance can impede its approach to the activated carboxylic acid.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and concentration can significantly impact the reaction rate and equilibrium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete amide coupling.
Experimental Protocols:
1. Optimization of Coupling Reagents:
-
Protocol 1.1: Switching to a More Potent Coupling Reagent (HATU).
-
To a solution of 1-boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add isopropylamine (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
2. Modification of Reaction Conditions:
-
Protocol 1.2: Increasing Reaction Temperature and Concentration.
-
Set up the reaction as you normally would, but increase the concentration of the reactants to 0.5 M.
-
Gently heat the reaction mixture to 40-50 °C.
-
Monitor the reaction closely, as elevated temperatures can sometimes lead to side reactions.
-
3. Performing a "Double Coupling":
-
Protocol 1.3: Sequential Addition of Reagents.
-
After the initial coupling reaction has proceeded for a few hours, add a second portion of the coupling reagent (e.g., 0.5 eq of HATU) and DIPEA (1.0 eq) to the reaction mixture.
-
Continue to stir and monitor the reaction until completion.
-
| Coupling Reagent | Additive | Base | Typical Solvent | Notes |
| EDC | HOBt | DIPEA/TEA | DCM/DMF | Cost-effective, but may be less efficient for hindered couplings. The urea byproduct is water-soluble, simplifying workup.[1] |
| DCC | DMAP (catalytic) | - | DCM | Forms an insoluble dicyclohexylurea (DCU) byproduct that can be removed by filtration.[1] |
| HATU | - | DIPEA | DMF | Highly efficient for sterically hindered couplings, with rapid reaction times.[2] |
| COMU | DIPEA | DMF/DCM | - | Water-soluble byproducts simplify purification. |
Issue 2: An impurity with a mass loss of 56 or 100 Da from the desired product is observed.
Question: My LC-MS analysis shows a significant peak corresponding to the de-Boc protected product. What causes this, and how can I prevent it?
Answer: The Boc (tert-butyloxycarbonyl) protecting group is notoriously labile to acidic conditions. Premature deprotection can occur if the reaction conditions are acidic or if acidic impurities are present in the starting materials or solvents.
Causality:
-
Acidic Coupling Additives: Some coupling additives, or their byproducts, can create a sufficiently acidic environment to cleave the Boc group.
-
Acidic Starting Materials: The carboxylic acid starting material itself can, in some cases, promote slow deprotection.
-
Workup Conditions: Using acidic solutions during the aqueous workup can lead to Boc group removal.
Troubleshooting and Prevention:
Caption: Troubleshooting workflow for de-Boc impurity formation.
Experimental Protocols:
-
Protocol 2.1: Neutral or Basic Workup.
-
After the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) instead of water or acidic solutions.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
-
Protocol 2.2: Use of Scavengers. In cases where acidic conditions are unavoidable, consider the use of a proton sponge or a non-nucleophilic base in stoichiometric amounts to neutralize any generated acid.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities originating from the starting materials?
A1: The purity of your starting materials is critical.
-
1-boc-piperidine-4-carboxylic acid: May contain unreacted 4-piperidinecarboxylic acid or byproducts from the Boc protection step. The presence of the free amine can lead to the formation of dimeric impurities.
-
Isopropylamine: Can contain impurities such as acetone, isopropanol, and diisopropylamine from its synthesis. These can lead to the formation of corresponding amide or imine side products.
Q2: How can I best purify the final product to remove these impurities?
A2: Flash column chromatography on silica gel is the most common and effective method for purifying N-Isopropyl 1-boc-piperidine-4-carboxamide. A gradient elution system, for example, with ethyl acetate in hexanes, is typically effective. The polarity of the common impurities is as follows:
-
Unreacted 1-boc-piperidine-4-carboxylic acid: More polar than the product.
-
De-Boc protected product: Significantly more polar than the product.
-
Di-Boc protected byproducts: Less polar than the product.
Q3: What are the optimal storage conditions for N-Isopropyl 1-boc-piperidine-4-carboxamide to prevent degradation?
A3: To minimize degradation, the compound should be stored in a cool, dry, and dark place. An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent oxidative degradation. Studies on similar N-acylpiperidines suggest that hydrolysis of the amide bond and degradation of the piperidine ring can occur under harsh acidic or basic conditions, and upon prolonged exposure to heat and light. A forced degradation study can be performed to identify potential degradation products.
Forced Degradation Study Protocol:
-
Protocol 3.1: Stress Testing.
-
Prepare separate solutions of the purified product in:
-
0.1 M HCl (acidic hydrolysis)
-
0.1 M NaOH (basic hydrolysis)
-
3% H₂O₂ (oxidative degradation)
-
-
Expose a solid sample to elevated temperature (e.g., 60-80 °C) and high humidity (e.g., 75% RH).
-
Expose a solution and a solid sample to UV and visible light as per ICH Q1B guidelines.
-
Analyze the stressed samples by LC-MS at various time points to identify and characterize any degradation products.
-
Q4: What analytical techniques are best suited for purity assessment?
A4: A combination of techniques provides the most comprehensive purity profile.
-
HPLC with UV detection: The primary method for routine purity analysis and quantification of known and unknown impurities. A C18 reverse-phase column with a water/acetonitrile gradient is a good starting point.
-
LC-MS: Essential for the identification of unknown impurities by providing mass-to-charge ratio information.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to identify and quantify major impurities. Quantitative NMR (qNMR) can determine purity without the need for a reference standard.
-
Gas Chromatography (GC): Useful for detecting volatile impurities, such as residual solvents.
Recommended HPLC-MS Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm and ESI-MS in positive ion mode |
References
- BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids.
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Current Chemistry Letters. (2022).
- BenchChem. (2025). Stability issues of 1,4-Diacetylpiperidine under different conditions.
- ResolveMass Laboratories. (2026, February 15).
- Biomedical Journal of Scientific & Technical Research. (2022, November 30).
- BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.
-
PMC. (2014, October 20). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
PMC. (2015, December 29). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
-
Wuxi Weiheng Chemical Co., Ltd. (n.d.). Synthetic Methods and Use of Isopropylamine. Retrieved from [Link]
-
ResearchGate. (2021, May). Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Purification Methods for Boc-Protected Piperidine Amides
Welcome to the technical support center for the purification of Boc-protected piperidine amides. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity compounds. Here, we address specific issues in a practical question-and-answer format, grounded in established chemical principles and field-proven experience.
I. Troubleshooting Common Purification Issues
This section directly tackles the most frequent and challenging problems encountered during the purification of Boc-protected piperidine amides.
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows a persistent streak, even with different solvent systems. What's causing this and how can I fix it?
A1: Streaking on a TLC plate is often indicative of an acidic or basic compound interacting strongly with the silica gel. Boc-protected piperidine amides, while having the piperidine nitrogen protected, can still exhibit some basicity. Additionally, residual starting materials or byproducts may be ionizable.
-
Causality: Silica gel is slightly acidic. Basic compounds can form salts on the plate, leading to poor migration and streaking.
-
Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase. A common and effective choice is to add 0.1-2.0% triethylamine (TEA) or a few drops of ammonium hydroxide to the eluent.[1] This neutralizes the acidic sites on the silica, allowing your compound to move up the plate as a distinct spot.[2]
Q2: I'm performing a flash column chromatography purification. My product is co-eluting with a closely-related impurity. How can I improve the separation?
A2: Achieving baseline separation between structurally similar compounds is a common challenge. Here are several strategies to enhance resolution:
-
Optimize the Solvent System:
-
Gradient Elution: If you are using an isocratic (single solvent mixture) system, switching to a shallow gradient can significantly improve separation. Start with a less polar solvent system and gradually increase the polarity.
-
Solvent Selectivity: Experiment with different solvent combinations. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. The change in solvent-solute and solvent-stationary phase interactions can alter the relative retention times of your compounds.
-
-
Modify the Stationary Phase:
-
Amino-Functionalized Silica: For basic compounds like piperidine derivatives, using an amino-functionalized silica gel can be highly effective. This stationary phase is less acidic and can improve peak shape and separation.[1]
-
-
Adjust the pH:
-
As with TLC, adding a small amount of a basic modifier like triethylamine to the mobile phase can improve separation by ensuring the amine is in its free-base form.[1]
-
Q3: After my reaction workup, I have a significant amount of unreacted di-tert-butyl dicarbonate (Boc₂O) in my crude product. How can I easily remove it?
A3: Residual Boc anhydride is a frequent impurity. Fortunately, it can be removed through several methods:
-
Sublimation: If your product is not volatile, the excess Boc₂O can be removed by leaving the crude material under high vacuum for an extended period (e.g., 72 hours).[3] The Boc₂O will sublimate and can be collected in a cold trap.
-
Chemical Quenching: Adding a nucleophilic amine, such as a polymer-supported trisamine, to the reaction mixture after the protection is complete can quench the excess Boc₂O.[4] The resulting urea byproduct can then be easily removed by filtration.
-
Methanol Quench: Adding methanol to the reaction mixture will react with the excess Boc₂O to form methyl tert-butyl carbonate, which is often easier to separate chromatographically.[4]
Q4: I'm trying to visualize my Boc-protected compound on a TLC plate, but it's not UV active. What staining methods are effective?
A4: While many organic compounds can be visualized under UV light, those lacking a suitable chromophore will not be visible.[5] For Boc-protected piperidine amides, several chemical stains are highly effective:
-
Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain that reacts with oxidizable functional groups.[5][6] It will visualize most organic compounds as yellow or brown spots on a purple background.
-
Ninhydrin Stain: Although typically used for primary and secondary amines, ninhydrin can often visualize Boc-protected amines.[7] The heat applied during staining can cause some deprotection of the Boc group, allowing the free amine to react with the ninhydrin to produce a colored spot.[7]
-
p-Anisaldehyde Stain: This is another versatile stain that reacts with a wide range of functional groups to produce a variety of colors, which can sometimes help in distinguishing between different spots on the TLC plate.[5]
Q5: My final product seems to have partially deprotected during purification. How can I prevent this?
A5: The Boc group is known to be labile to acidic conditions.[8][9] Unintentional deprotection can occur under several circumstances:
-
Acidic Solvents: Using chlorinated solvents like dichloromethane (DCM) that may contain traces of HCl can lead to Boc cleavage. Ensure your solvents are fresh and, if necessary, pass them through a plug of basic alumina before use.
-
Acidic Stationary Phase: As mentioned, silica gel is acidic. Prolonged exposure of your compound to the silica gel during a long column chromatography run can cause deprotection. Consider using a less acidic stationary phase like alumina or amino-functionalized silica, or neutralize the silica by pre-treating it with a solution containing triethylamine.
-
Acidic Workup: During aqueous workup, ensure that any acidic washes are brief and followed by neutralization.
II. Experimental Protocols and Workflows
To provide a practical framework, this section details step-by-step methodologies for key purification techniques and presents a logical workflow for troubleshooting.
Workflow for Troubleshooting Purification
Caption: A decision-tree workflow for troubleshooting common purification issues.
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol is designed for the purification of Boc-protected piperidine amides that exhibit streaking on TLC or poor separation due to their basic nature.
-
Slurry Preparation:
-
In a beaker, add silica gel to a solution of the chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate) containing 0.5% (v/v) triethylamine.
-
Gently swirl to create a uniform slurry.
-
-
Column Packing:
-
Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
-
Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase (containing 0.5% TEA) to the top of the column.
-
Apply gentle pressure to begin the elution process, collecting fractions.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization of Boc-Protected Piperidine Amides
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent system can be found.
-
Solvent Screening:
-
In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Common solvent systems to try include ethyl acetate/hexanes, dichloromethane/hexanes, or methanol/water.
-
-
Dissolution:
-
In an Erlenmeyer flask, add the crude solid and the chosen solvent.
-
Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger crystals.
-
Once at room temperature, you can further induce crystallization by placing the flask in an ice bath.
-
-
Isolation:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
III. Data Presentation
Table 1: Comparison of TLC Stains for Boc-Protected Compounds
| Stain | Preparation | Visualization | Target Functional Groups | Notes |
| Potassium Permanganate (KMnO₄) | Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 0.125 g NaOH in 200 mL of water. | Yellow/brown spots on a purple background upon heating. | Oxidizable groups (alkenes, alkynes, alcohols, amines).[5] | General-purpose and highly effective for most organic compounds. |
| Ninhydrin | Dissolve 0.3 g ninhydrin in 100 mL of n-butanol and 3 mL of acetic acid. | Pink to purple spots upon heating. | Primary and secondary amines.[7] | Can detect Boc-protected amines due to thermal deprotection during staining.[7] |
| p-Anisaldehyde | Mix 135 mL absolute ethanol, 5 mL concentrated H₂SO₄, 1.5 mL glacial acetic acid, and 3.7 mL p-anisaldehyde. | Various colored spots upon heating. | Nucleophilic functional groups.[5] | Can provide differentiation between spots based on color. |
| Iodine | Place a few crystals of iodine in a sealed chamber. | Brown spots on a light brown background. | Compounds that can form a complex with iodine, such as those with unsaturation.[6] | A non-destructive method; spots will fade over time. |
IV. Concluding Remarks
The successful purification of Boc-protected piperidine amides hinges on a systematic approach to troubleshooting and the selection of appropriate techniques based on the specific properties of the target compound and its impurities. By understanding the underlying chemical principles of the purification methods and potential side reactions like deprotection, researchers can devise robust strategies to obtain highly pure materials essential for drug discovery and development.
V. References
-
BenchChem. (2025). Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine.
-
BenchChem. (2025). Common challenges in working with piperidine-based compounds.
-
Caron, S. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
-
Caron, S. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
-
BenchChem. (2025). TLC monitoring of N-Boc-D-proline protection and deprotection reactions.
-
BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
-
Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. PubMed.
-
Makhubela, B. C. E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
-
Patil, N., et al. (2022). An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. Frontiers.
-
TLC Visualization Solutions.
-
BenchChem. (2025). Troubleshooting incomplete Boc deprotection.
-
Sigma-Aldrich. Application Note – N-Boc protection.
-
Fisher Scientific. Amine Protection / Deprotection.
-
La-Venia, A., et al. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters.
-
Reddit. (2025). Can boc anhydride be visualized by PMA tlc stain.
-
The Royal Society of Chemistry. Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
-
Curly Arrow. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain.
-
Organic Chemistry Portal. Boc-Protected Amino Groups.
-
Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica.
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
-
Chemtips. (2012). Reactions that Work: Boc Protection.
-
Master Organic Chemistry. Amine Protection and Deprotection.
-
Organic Chemistry Portal. Substituted amide synthesis by amidation.
-
Google Patents. (2018). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
BOC Sciences. Piperidine Impurities.
-
National Institutes of Health. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
-
ResearchGate. Selected traditional methods for amide synthesis.
-
BenchChem. Application Notes and Protocols: Step-by-Step Boc Protection of a Secondary Amine.
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
-
BenchChem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines.
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
-
Suzhou Highfine Biotech. Double BOC protection selective removal method.
-
Google Patents. (2020). CN110759853B - Preparation method of (S) -N-BOC-3-hydroxy piperidine.
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?.
-
PubMed. (2003). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. reddit.com [reddit.com]
- 7. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. derpharmachemica.com [derpharmachemica.com]
Solving solubility issues with N-Isopropyl 1-boc-piperidine-4-carboxamide
Technical Support Center: N-Isopropyl 1-boc-piperidine-4-carboxamide
A Guide to Overcoming Solubility Challenges in Experimental Research
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with N-Isopropyl 1-boc-piperidine-4-carboxamide and encountering solubility issues. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experiments.
Understanding the Molecule: A Structural Approach to Solubility
N-Isopropyl 1-boc-piperidine-4-carboxamide is a molecule with distinct regions that dictate its solubility profile. Let's break it down:
-
t-Butoxycarbonyl (Boc) Group: This is a bulky, lipophilic (fat-loving) protecting group. Its presence significantly increases the non-polar character of the molecule, generally leading to better solubility in organic solvents and reduced solubility in aqueous solutions.[1][2]
-
Piperidine Ring: A saturated heterocyclic amine, which, when deprotected, can be protonated to form a salt and enhance aqueous solubility. However, in the Boc-protected form, its basicity is masked.
-
N-Isopropyl Carboxamide: The carboxamide group is polar and can participate in hydrogen bonding, which can contribute to solubility in polar solvents.[3][4] The amide bond itself is quite stable.[4]
Given this structure, it is anticipated that N-Isopropyl 1-boc-piperidine-4-carboxamide will exhibit poor water solubility and better solubility in organic solvents.
Frequently Asked Questions (FAQs) & Troubleshooting
Here are some common questions and troubleshooting strategies you might encounter:
Q1: My N-Isopropyl 1-boc-piperidine-4-carboxamide won't dissolve in my aqueous buffer for my biological assay. What should I do?
This is a common challenge for Boc-protected compounds. Direct dissolution in aqueous buffers is often difficult. Here’s a systematic approach to address this:
Step 1: Prepare a Concentrated Stock Solution in an Organic Solvent
The first step is to dissolve the compound in a water-miscible organic solvent.
-
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Protocol for Preparing a Stock Solution:
-
Weigh out a precise amount of your compound.
-
Add a small volume of the chosen organic solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM).
-
Use gentle warming (30-40°C) and vortexing or sonication to aid dissolution.
-
Once fully dissolved, you will have a clear stock solution.
Step 2: Serial Dilution into Your Aqueous Buffer
Once you have a concentrated stock, you can perform serial dilutions into your final aqueous buffer. It is crucial to be mindful of the final concentration of the organic solvent, as it can affect your experimental results.
Data Presentation: Recommended Final Organic Solvent Concentrations in Assays
| Organic Solvent | Recommended Max. Final Concentration | Notes |
| DMSO | < 0.5% (v/v) | Can be toxic to some cell lines at higher concentrations. Always run a vehicle control. |
| Ethanol | < 1.0% (v/v) | Generally less toxic than DMSO, but can still have effects on cellular processes. A vehicle control is essential. |
| DMF | < 0.1% (v/v) | Use with caution; can be more toxic than DMSO. |
| Methanol | < 0.5% (v/v) | Can be toxic; ensure it is compatible with your experimental system. |
Q2: I'm seeing precipitation when I dilute my organic stock solution into my aqueous buffer. How can I prevent this?
This indicates that you have exceeded the kinetic solubility of your compound in the final solution. Here are some strategies to overcome this:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of your compound in the aqueous buffer.
-
Use a Co-solvent System: A mixture of solvents can sometimes improve solubility. For example, a mixture of ethanol and water may be more effective than water alone.[5]
-
pH Adjustment (for the deprotected form): While the Boc-protected form is not ionizable, if you were working with the deprotected piperidine, adjusting the pH to be more acidic would protonate the piperidine nitrogen, forming a salt and significantly increasing aqueous solubility.[6]
-
Incorporate Solubilizing Excipients: For formulation development, excipients can be used.
-
Surfactants: (e.g., Tween® 80, Cremophor® EL) can form micelles to encapsulate the compound.
-
Cyclodextrins: (e.g., HP-β-CD) can form inclusion complexes with the lipophilic parts of the molecule.
-
Q3: How can I determine the solubility of N-Isopropyl 1-boc-piperidine-4-carboxamide in different solvents?
Determining the solubility of your compound is a crucial first step. The "shake-flask" method is a widely used and reliable technique for determining thermodynamic solubility.[7]
Experimental Protocol: Shake-Flask Method for Solubility Determination
-
Preparation: Add an excess amount of your compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential.[7]
-
Equilibration: Agitate the vial at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method like HPLC-UV or LC-MS.[7][8]
Data Presentation: Template for Recording Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Analytical Method |
| Water | 25 | HPLC-UV | ||
| PBS (pH 7.4) | 25 | HPLC-UV | ||
| Ethanol | 25 | HPLC-UV | ||
| DMSO | 25 | HPLC-UV | ||
| Acetonitrile | 25 | HPLC-UV | ||
| Dichloromethane | 25 | HPLC-UV |
Q4: I am performing a reaction to deprotect the Boc group. What are the best solvents for this reaction?
The removal of a Boc group is typically achieved under acidic conditions.[9] The choice of solvent is critical for the success of the reaction.
-
Commonly Used Solvent Systems:
Experimental Protocol: Boc Deprotection
-
Dissolve your N-Isopropyl 1-boc-piperidine-4-carboxamide in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (or a solution of HCl in dioxane).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
Visualization of Experimental Workflow
Below is a diagram illustrating the decision-making process for solubilizing N-Isopropyl 1-boc-piperidine-4-carboxamide for an aqueous assay.
Caption: Decision workflow for solubilizing the compound for aqueous assays.
References
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Available at: [Link]
-
High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). HORIZON. Available at: [Link]
- Method for determining solubility of a chemical compound. (2005). Google Patents.
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012). Asian Journal of Chemistry. Available at: [Link]
-
Boc Protected Compounds. (2019). Hebei Boze Chemical Co., Ltd.. Available at: [Link]
-
Artificial Intelligence in the Discovery and Optimization of Carboxamide-Containing Therapeutic Agents. (2026). Journal of Emerging Technologies and Innovative Research. Available at: [Link]
-
Reactions that Work: Boc Protection. (2012). ChemTips. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). National Center for Biotechnology Information. Available at: [Link]
-
The Essential of the Solubility for Drug Action. (2023). Crimson Publishers. Available at: [Link]
-
Catalytic Approaches for the Preparation of Carboxamides. (2023). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
- 1. Boc Protected Compounds [bzchemicals.com]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. jetir.org [jetir.org]
- 4. jocpr.com [jocpr.com]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization solvents for N-Isopropyl 1-boc-piperidine-4-carboxamide
Answering the user's request.## Technical Support Center: Recrystallization of N-Isopropyl-1-boc-piperidine-4-carboxamide
Welcome to the technical support center for the purification of N-Isopropyl-1-boc-piperidine-4-carboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. Piperidine derivatives are crucial scaffolds in medicinal chemistry, and achieving high purity is paramount for reliable biological data and regulatory compliance.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during the recrystallization of this specific molecule, moving beyond simple instructions to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best starting solvent for the recrystallization of N-Isopropyl-1-boc-piperidine-4-carboxamide?
A1: There is no single "best" solvent, as the optimal choice depends on the specific impurity profile of your crude material. However, based on the molecule's structure—a non-polar tert-butoxycarbonyl (Boc) protecting group and a more polar N-isopropylcarboxamide group—solvents of intermediate polarity or specific binary mixtures are excellent starting points.
The core principle of recrystallization is to find a solvent (or solvent system) in which your compound is highly soluble at an elevated temperature but poorly soluble at lower temperatures.[3]
Recommended Solvents for Initial Screening:
-
Single Solvents: Ethanol, Isopropanol (IPA), Ethyl Acetate (EtOAc), Acetonitrile (MeCN).
-
Two-Solvent Systems (Solvent/Anti-Solvent):
-
Ethanol / Water
-
Ethyl Acetate / Hexanes (or Heptane)
-
Dichloromethane / Hexanes (or Pentane)
-
Causality: The molecule possesses both hydrogen bond donating (N-H) and accepting (C=O) sites, as well as a large, greasy Boc group. Protic solvents like ethanol and IPA can interact with the polar amide, while aprotic polar solvents like EtOAc and MeCN offer a different polarity profile. In a two-solvent system, you dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a miscible "poor" anti-solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point), promoting crystallization upon cooling.[2]
Q2: I've tried cooling my solution, but no crystals are forming. What should I do?
A2: This is a common issue known as supersaturation, where the solution holds more dissolved compound than it theoretically should at that temperature.[4] It can also mean you have used too much solvent.
Here is a logical workflow to induce crystallization:
Caption: Decision tree for inducing crystallization.
-
Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod.[5][6] The microscopic imperfections on the glass provide a surface for nucleation, the initial process of crystal formation.
-
Seeding: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" acts as a template for other molecules to deposit onto, initiating crystal growth.[7]
-
Concentrate the Solution: You may have simply used too much solvent.[4] Gently heat the solution to boil off a portion of the solvent and then allow it to cool again.
-
Cool Further: If crystals have not formed at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.[8]
Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solid separates from the solution as a liquid rather than a solid crystal lattice.[4] This typically happens when the solution becomes saturated at a temperature that is above the melting point of the solid. Highly impure samples or rapid cooling can exacerbate this issue.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to decrease the saturation point.[7] This ensures that as the solution cools, it reaches saturation at a lower temperature, hopefully below the compound's melting point.
-
Slow Down Cooling: Rapid cooling is a primary cause of oiling out. After dissolving, allow the flask to cool as slowly as possible. You can insulate it with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.
-
Change Solvents: The chosen solvent system may be unsuitable. Re-screen for a solvent with a lower boiling point or one in which the compound has slightly lower solubility at high temperatures.
Q4: My recrystallization yield is very low. What are the common causes?
A4: A low yield is most often a consequence of procedural errors that can be easily corrected.[5]
| Common Cause | Scientific Explanation | Solution |
| Using too much solvent | The "mother liquor" (the solution remaining after filtration) will remain saturated with your compound. Excess solvent means a larger amount of your product will stay dissolved and be lost.[4][5] | Use the absolute minimum amount of near-boiling solvent required to fully dissolve the crude solid. |
| Premature crystallization | If the compound crystallizes in the funnel during hot filtration, that product is lost from the final filtrate. | Use a pre-warmed funnel and flask for hot filtration. Perform this step as quickly as possible.[1][2] |
| Washing with warm solvent | Washing the collected crystals with room temperature or warm solvent will re-dissolve some of your purified product. | Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[5] |
| Inappropriate solvent choice | If the compound has significant solubility in the chosen solvent even at low temperatures, recovery will be poor. | Perform a thorough solvent screen to find a system with a large solubility differential between hot and cold conditions. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol is essential for identifying a suitable recrystallization solvent before committing your entire batch of material.
-
Preparation: Place approximately 10-20 mg of your crude N-Isopropyl-1-boc-piperidine-4-carboxamide into several small test tubes.
-
Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, EtOAc, water, hexanes) dropwise at room temperature, vortexing after each addition. Add just enough to make a slurry (approx. 0.2 mL).
-
Room Temperature Solubility: Observe if the solid dissolves in any solvent at room temperature. If it does, that solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a two-solvent system.
-
Hot Solubility: Gently heat the test tubes that showed poor solubility at room temperature in a sand bath or heating block.[2] Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Cooling & Crystallization: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
Evaluation: The ideal solvent is one that required a minimal amount of hot solvent to dissolve the solid and produced a large quantity of high-quality crystals upon cooling.
Protocol 2: Single-Solvent Recrystallization Workflow
This protocol should be used once a suitable single solvent (e.g., Isopropanol) has been identified.
Caption: Standard workflow for single-solvent recrystallization.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the selected solvent and a boiling chip, and heat the mixture to boiling with stirring. Continue adding solvent in small portions until the solid is completely dissolved.[1]
-
Hot Filtration (Optional): If insoluble impurities (dust, etc.) are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of larger, purer crystals.[8]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
References
- Application Notes & Protocols: Purification Techniques for Piperidine Deriv
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. (2025). Benchchem.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Recrystallization. University of California, Los Angeles.
- Recrystallization - Single Solvent. University of Toronto.
- Troubleshooting Recrystalliz
- Problems with Recrystallisations. University of York, Department of Chemistry.
- Technical Support Center: Crystallization of Organometallic Carboxylic Acids. (2025). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.ualberta.ca [chem.ualberta.ca]
Validation & Comparative
HPLC Method Development for N-Isopropyl 1-Boc-piperidine-4-carboxamide Purity: A Comparative Guide
Introduction & Analytical Challenges
N-Isopropyl 1-Boc-piperidine-4-carboxamide (CAS 1016716-09-8) is a critical protected intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a piperidine ring, a highly lipophilic tert-butyloxycarbonyl (Boc) protecting group, and an N-isopropyl carboxamide moiety.
Developing a robust High-Performance Liquid Chromatography (HPLC) purity method for this compound presents three distinct challenges:
-
Chromophoric Deficiency: The molecule lacks a conjugated aromatic system. The amide bond and Boc group only exhibit weak absorbance in the low-UV range (200–220 nm), making traditional UV detection susceptible to severe baseline drift during gradient elution[1].
-
Diverse Impurity Profile: Degradation pathways yield impurities with vastly different ionization states. Hydrolysis of the amide produces an acidic impurity (1-Boc-piperidine-4-carboxylic acid), while acidic stress cleaves the Boc group to yield a basic secondary amine (N-isopropyl piperidine-4-carboxamide).
-
Silanol Interactions: The des-Boc secondary amine impurity is highly prone to secondary ion-exchange interactions with residual silanols on standard silica columns, leading to severe peak tailing[2].
This guide objectively compares detector technologies and column chemistries to establish a self-validating, high-fidelity analytical method for this compound.
Detector Comparison: Low-UV vs. Charged Aerosol Detection (CAD)
For molecules lacking strong chromophores, the choice of detector dictates the reliability of the entire method.
-
Low-UV Detection (210 nm): Traditionally, low-UV detection is the default for aliphatic amides and Boc-protected amines[3]. However, at 210 nm, the absorbance of gradient solvents (e.g., acetonitrile) and acidic additives changes dynamically. This causes baseline fluctuations that obscure low-level impurities[1].
-
Charged Aerosol Detection (CAD): CAD is a mass-flow detector that provides a nearly universal response for non-volatile analytes, independent of their optical properties[4].
The Causality of CAD Superiority: CAD operates by nebulizing the HPLC eluent, evaporating the mobile phase to form dry analyte particles, and applying a positive charge via a corona discharge[4]. Because the charge acquired is proportional to the particle's mass rather than its chemical structure, CAD provides a uniform response. This eliminates the need to calculate individual Relative Response Factors (RRFs) for the structurally diverse acidic and basic impurities, ensuring that the integrated peak area accurately reflects the true mass fraction of the impurity.
Table 1: Performance Comparison of UV vs. CAD Detection
| Analytical Parameter | UV Detection (210 nm) | Charged Aerosol Detection (CAD) |
| Response Mechanism | Light Absorbance (Chromophore dependent) | Mass-flow (Particle size dependent) |
| Sensitivity for API | Moderate (Amide/Boc absorbance is weak) | High (Uniform response for non-volatiles) |
| Baseline Stability | Poor (Gradient drift from organic/additives) | Excellent (Independent of optical properties) |
| Impurity Quantitation | Requires individual RRFs for accuracy | Universal response; RRFs ≈ 1.0 |
| Mobile Phase Limits | Tolerates non-volatile buffers (e.g., Phosphates) | Strictly requires volatile buffers[5] |
Column Chemistry: Standard C18 vs. Polar-Embedded C18
The divergent polarities of the API and its degradants require careful stationary phase selection.
-
Standard C18: Relies exclusively on hydrophobic partitioning. While it retains the lipophilic API well, the des-Boc impurity (a protonated secondary amine) interacts strongly with unreacted surface silanols (Si-O⁻) on the silica support, causing unacceptable peak tailing[2].
-
Polar-Embedded C18: Incorporates a polar functional group (e.g., an amide, ether, or carbamate) into the alkyl chain near the silica surface.
The Causality of Polar-Embedded Selectivity: The embedded polar group creates a localized hydration layer at the silica surface. This layer sterically and electronically shields residual silanols from the protonated secondary amine of the des-Boc impurity, preventing secondary ion-exchange interactions[2]. Consequently, basic impurities elute with sharp, symmetrical peaks. Furthermore, the embedded group provides orthogonal hydrogen-bonding interactions, enhancing the retention and resolution of the polar carboxylic acid degradant.
Table 2: Column Chemistry Selectivity and Peak Shape
| Column Chemistry | Retention of Neutral API | Peak Shape of Des-Boc Impurity | Selectivity for Acidic Impurities |
| Standard C18 | Excellent (k' > 5) | Poor (Tailing factor > 2.0) | Moderate |
| Polar-Embedded C18 | Excellent (k' > 5) | Excellent (Tailing factor < 1.2) | High (Orthogonal polar retention) |
Visualizing the Analytical Logic
Caption: Logical workflow for HPLC method development prioritizing CAD and polar-embedded columns.
Caption: Primary degradation pathways generating polar and secondary amine impurities.
Experimental Methodology: Self-Validating CAD Protocol
To guarantee scientific integrity, the following protocol is designed as a self-validating system . The method actively prevents the reporting of inaccurate data by utilizing a strict System Suitability Test (SST) gate. If the chromatographic physical parameters fail, the system mandates re-equilibration or mobile phase re-preparation.
Step 1: Mobile Phase & Standard Preparation
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.8 with Formic Acid. Causality: pH 3.8 ensures the carboxylic acid impurity is partially protonated (increasing retention) while maintaining volatility required for CAD[5].
-
Mobile Phase B: 100% Acetonitrile (LC-MS grade).
-
Sample Diluent: 50:50 Water:Acetonitrile.
-
System Suitability (SST) Mixture: Prepare a solution containing 1.0 mg/mL API, spiked with 0.5% (w/w) 1-Boc-piperidine-4-carboxylic acid and 0.5% (w/w) N-isopropyl piperidine-4-carboxamide.
Step 2: Instrument Parameters
-
Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18), 150 x 4.6 mm, 3.5 µm.
-
Column Temperature: 40 °C (Reduces mobile phase viscosity, improving mass transfer and peak sharpness).
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0.0 - 2.0 min: 10% B
-
2.0 - 15.0 min: 10% → 70% B
-
15.0 - 18.0 min: 70% B
-
18.0 - 18.1 min: 70% → 10% B
-
18.1 - 25.0 min: 10% B (Re-equilibration)
-
-
CAD Settings: Evaporation temperature 50 °C, Data collection rate 10 Hz, Filter constant 5 s[5].
Step 3: The Self-Validation Gate (System Suitability)
Inject the SST Mixture in triplicate. The system is considered Validated for Analysis only if the following criteria are met:
-
Resolution (Rs): Rs between the API and the closest eluting impurity must be > 2.0 . (Validates gradient selectivity).
-
Tailing Factor (Tf): Tf for the des-Boc secondary amine impurity must be < 1.5 . (Validates that the polar-embedded shielding is intact and silanol interactions are suppressed).
-
Precision (%RSD): The peak area %RSD for the API across three injections must be < 2.0% . (Validates CAD nebulizer stability).
Step 4: Sample Analysis
Once the SST gate is passed, inject blank diluent to confirm no carryover, followed by the unknown samples (prepared at 1.0 mg/mL). Quantify impurities using area normalization (Area %), relying on the uniform mass-flow response of the CAD.
References
-
Title: A Three-Pronged Template Approach for Rapid HPLC Method Development Source: Chromatography Online URL: [Link]
-
Title: Corona charged aerosol detection for pharmaceutical impurity management Source: Wiley Analytical Science URL: [Link]
-
Title: Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids Source: LCMS.cz (Thermo Fisher Scientific) URL: [Link]
-
Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL: [Link]
Sources
Comparative IR Profiling: N-Isopropyl 1-boc-piperidine-4-carboxamide
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary & Application Context
N-Isopropyl 1-boc-piperidine-4-carboxamide is a critical scaffold intermediate in the synthesis of GPCR antagonists (e.g., CCR5 inhibitors) and kinase inhibitors. Its structural integrity relies on two distinct carbonyl functionalities: the tertiary carbamate (Boc) protecting group and the secondary carboxamide linkage.
This guide provides a definitive infrared (IR) spectroscopy comparison between the target compound, its synthetic precursors (1-Boc-piperidine-4-carboxylic acid), and its downstream deprotected derivative. For the process chemist, distinguishing the Amide I band from the Boc Carbonyl band is the primary metric for validating successful coupling and purity.
Spectral Fingerprint Comparison
The following data compares the target molecule against its immediate metabolic/synthetic alternatives. Note the distinct "Carbonyl Doublet" in the target, which serves as its primary identification marker.
Table 1: Comparative IR Peak Assignments (cm⁻¹)
| Functional Group | Target Compound (N-Isopropyl 1-boc-piperidine-4-carboxamide) | Alternative A: Precursor (1-Boc-piperidine-4-carboxylic acid) | Alternative B: Deprotected (N-Isopropyl piperidine-4-carboxamide) |
| N-H Stretch | 3300–3350 (s) Single sharp band (2° Amide) | Absent (Acid O-H dominates) | 3250–3350 (m) (2° Amide + 2° Amine) |
| O-H Stretch | Absent | 2500–3300 (br) Broad carboxylic acid dimer | Absent |
| C=O[1][2][3] (Carbamate) | 1690–1705 (s) Boc Group | 1685–1700 (s) Boc Group | Absent (Diagnostic for deprotection) |
| C=O (Amide I) | 1640–1660 (s) Isopropyl amide | 1710–1740 (s) Carboxylic Acid C=O | 1630–1650 (s) Amide I |
| Amide II (N-H Bend) | 1530–1550 (m) | Absent | 1540–1560 (m) |
| C-O Stretch | 1150–1170 (s) Boc ester linkage | 1150–1170 (s) | Absent |
| Gem-Dimethyl | 1365 & 1385 (m) Isopropyl + t-Butyl doublet | 1365 & 1390 (m) t-Butyl only | 1360–1380 (m) Isopropyl only |
(s) = strong, (m) = medium, (br) = broad. Values derived from standard piperidine derivative datasets [1, 2].
Deep Dive: The Carbonyl Region (1600–1750 cm⁻¹)
The most common analytical challenge with this compound is distinguishing the two carbonyl signals. Unlike simple amides, this molecule possesses a "conflicted" carbonyl region.[4]
Mechanism of Separation
-
The Boc Carbonyl (1690–1705 cm⁻¹): The urethane (carbamate) carbonyl has significant single-bond character due to the alkoxy oxygen. However, it typically appears at a higher frequency than amides due to the inductive withdrawal of the ester oxygen.
-
The Amide I Band (1640–1660 cm⁻¹): The isopropyl group on the amide nitrogen is an electron donor. This increases the resonance contribution of the C-N double bond character, effectively weakening the C=O bond and shifting it to a lower wavenumber compared to the Boc group.
Diagnostic Rule: If you observe a single broad peak around 1680 cm⁻¹ rather than a resolved doublet (or shoulder), your reaction may be incomplete, or the resolution of your instrument is insufficient (see Methodology).
Experimental Methodology
To obtain the resolution necessary to distinguish the Boc and Amide peaks, the following protocol is recommended.
Protocol: High-Resolution ATR-FTIR
-
Sample State: The target is often a gummy solid or viscous oil. Traditional KBr pellets are ill-suited due to hygroscopic risks. Diamond ATR (Attenuated Total Reflectance) is the gold standard here.
-
Preparation:
-
Ensure the ATR crystal is cleaned with isopropanol and dried (background scan must be flat).
-
Apply ~5 mg of sample to the crystal center.
-
Critical Step: Apply maximum pressure using the anvil. Gummy piperidine derivatives often have poor contact; high pressure ensures penetration of the evanescent wave.
-
-
Parameters:
-
Resolution: Set to 2 cm⁻¹ (Standard 4 cm⁻¹ may merge the carbonyls).
-
Scans: Accumulate 32–64 scans to resolve the weak gem-dimethyl doublet at 1360–1390 cm⁻¹.
-
Self-Validating Check
-
Pass: Distinct separation between 1695 cm⁻¹ (Boc) and 1650 cm⁻¹ (Amide).
-
Fail: Broad "hump" at 3000 cm⁻¹ indicates residual solvent or unreacted acid (O-H stretch).
Process Monitoring & Pathway Visualization
The following diagrams illustrate the spectral evolution during synthesis and the logic for peak assignment.
Diagram 1: Spectral Evolution During Synthesis
This workflow tracks the disappearance of reactant peaks and the emergence of product bands.
Figure 1: Spectral evolution tracking. The "Target" phase is defined by the coexistence of Boc and Amide carbonyls.
Diagram 2: Signal Assignment Logic Tree
Use this logic flow to interpret the 1500–1800 cm⁻¹ region of your spectrum.
Figure 2: Decision tree for assigning the critical carbonyl doublet in the target compound.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 392871, 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]
-
SpectraBase. 1-Boc-piperidine-4-carboxylic acid IR Spectra. John Wiley & Sons, Inc.[1] Retrieved from [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.[4] Spectroscopy Online. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4669476, N-isopropylpiperidine-4-carboxamide. Retrieved from [Link]
Sources
A Comparative Guide to the Synthesis of N-Substituted Piperidine-4-Carboxamides
The N-substituted piperidine-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals targeting a wide array of diseases, including those affecting the central nervous system and oncology.[1][2][3] The piperidine ring often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability, while the N-substituent and 4-carboxamide moiety provide crucial vectors for interaction with biological targets.[4] This guide provides a comparative analysis of the most prevalent synthetic routes to this valuable molecular framework, offering experimental insights and data to inform strategic decisions in drug discovery and development.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Features | Advantages | Disadvantages | Typical Yields | Reaction Time |
| Amide Coupling | Formation of the amide bond from a piperidine-4-carboxylic acid and an amine. | Broad substrate scope, commercially available starting materials, reliable and well-understood. | Requires stoichiometric activating agents, potential for racemization, can be inefficient with hindered substrates. | 60-95% | 1-24 hours |
| Reductive Amination | Formation of the N-substituent via reaction of a piperidin-4-one with an amine, followed by reduction. | Convergent, efficient for a wide range of amines, mild reaction conditions. | Requires a piperidin-4-one precursor, potential for over-alkylation with primary amines. | 70-90% | 2-18 hours |
| Ugi Multicomponent Reaction | One-pot reaction of an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. | High atom economy, rapid generation of molecular diversity, convergent. | Limited to the synthesis of α-acylamino amides, requires isocyanide starting materials which can be toxic. | 40-80% | 0.5-12 hours |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide with a piperidine-4-carboxamide. | Excellent for forming N-aryl bonds, high functional group tolerance, applicable to complex molecules. | Requires a palladium catalyst and specific ligands, can be sensitive to air and moisture, higher cost. | 75-95% | 8-24 hours |
Route 1: Classical Amide Coupling
The most direct and widely employed method for the synthesis of N-substituted piperidine-4-carboxamides is the coupling of a piperidine-4-carboxylic acid derivative with a primary or secondary amine. This thermodynamically favorable but kinetically slow reaction necessitates the activation of the carboxylic acid.[5]
Mechanistic Considerations
The reaction proceeds via the activation of the carboxylic acid to form a more electrophilic species, which is then susceptible to nucleophilic attack by the amine. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium-based reagents such as HATU.[5][6] The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and minimize racemization.[5]
Caption: Workflow for Amide Coupling.
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the synthesis of an N-substituted piperidine-4-carboxamide using HATU as the coupling reagent.[6][7]
Materials:
-
N-Boc-piperidine-4-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of N-Boc-piperidine-4-carboxylic acid in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture and continue stirring at room temperature for 2-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM) if desired.
Route 2: Reductive Amination
Reductive amination is a powerful and versatile method for introducing the N-substituent. This one-pot reaction involves the condensation of an N-protected piperidin-4-one with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ.[4]
Mechanistic Considerations
The choice of reducing agent is critical. Mild hydride reagents like sodium triacetoxyborohydride (STAB) are preferred as they selectively reduce the iminium ion without significantly reducing the starting ketone.[4][8][9] The reaction is often catalyzed by a weak acid, such as acetic acid, to facilitate imine formation.[4]
Caption: Workflow for Reductive Amination.
Experimental Protocol: Reductive Amination using STAB
This protocol provides a general procedure for the synthesis of an N-substituted piperidin-4-amine, which can then be acylated to the corresponding carboxamide.[4]
Materials:
-
N-Boc-4-piperidinone (1.0 equiv)
-
Amine (1.0 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic acid (catalytic)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a solution of N-Boc-4-piperidinone in DCE, add the amine and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.[4]
-
Add STAB portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
The resulting amine can be acylated using standard amide coupling conditions to yield the target carboxamide.
Route 3: Ugi Multicomponent Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly generating molecular complexity in a single step.[10][11] It involves the one-pot reaction of an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce an α-acylamino amide.[10][12]
Mechanistic Considerations
The reaction proceeds through the formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide to form a nitrilium ion intermediate. Subsequent attack by the carboxylate and an intramolecular acyl transfer (Mumm rearrangement) yields the final product.[11][13] The final Mumm rearrangement is irreversible and drives the reaction to completion.[11]
Caption: Ugi Four-Component Reaction.
Experimental Protocol: Ugi Reaction for Piperidine Derivatives
This protocol outlines a general procedure for the synthesis of a complex piperidine-containing α-acylamino amide.[14]
Materials:
-
Amine (e.g., aniline) (1.0 equiv)
-
N-Boc-4-piperidone (1.0 equiv)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv)
-
Carboxylic acid (e.g., acetic acid) (1.0 equiv)
-
Methanol
Procedure:
-
To a solution of the amine and N-Boc-4-piperidone in methanol, add the carboxylic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the isocyanide to the reaction mixture. The reaction is often exothermic.[11]
-
Stir at room temperature for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
Route 4: Buchwald-Hartwig Amination
For the synthesis of N-aryl piperidine-4-carboxamides, the Buchwald-Hartwig amination offers a powerful and highly versatile approach. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.[15]
Mechanistic Considerations
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the N-aryl product and regenerate the Pd(0) catalyst.[16][17] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective.[15]
Caption: Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the N-arylation of piperidine-4-carboxamide.
Materials:
-
Piperidine-4-carboxamide (1.2 equiv)
-
Aryl halide (e.g., 4-bromotoluene) (1.0 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried flask, add the aryl halide, piperidine-4-carboxamide, NaOtBu, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Best Practices and Troubleshooting
-
Amide Coupling: Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the activated species. For sterically hindered amines or carboxylic acids, a more potent coupling reagent like HATU or COMU may be required. If racemization is a concern, consider using a coupling additive such as HOBt or performing the reaction at a lower temperature.
-
Reductive Amination: The success of this reaction often depends on the efficient formation of the iminium ion. For less reactive amines or ketones, the addition of a catalytic amount of a weak acid can be beneficial. Over-alkylation of primary amines can be a side reaction; using a stepwise procedure where the imine is formed first, followed by reduction, can sometimes mitigate this issue.[8]
-
Ugi Reaction: Isocyanides are often volatile and have unpleasant odors; they should be handled in a well-ventilated fume hood. The reaction is typically exothermic, and for larger-scale reactions, cooling may be necessary during the addition of the isocyanide.[11]
-
Buchwald-Hartwig Amination: This reaction is sensitive to air and moisture, so it is crucial to use anhydrous solvents and an inert atmosphere. The choice of ligand and base can significantly impact the reaction outcome and may require optimization for specific substrates.
Conclusion
The synthesis of N-substituted piperidine-4-carboxamides can be approached through several robust and versatile methods. The choice of the optimal route depends on various factors, including the availability of starting materials, the desired level of molecular complexity, and the specific substitution patterns of the target molecule. Classical amide coupling and reductive amination are workhorse methodologies for many applications. The Ugi reaction provides a rapid entry into diverse chemical space, while the Buchwald-Hartwig amination is the premier method for the synthesis of N-aryl derivatives. A thorough understanding of the advantages and limitations of each approach, as detailed in this guide, will empower researchers to make informed decisions and efficiently access these important pharmaceutical building blocks.
References
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Domínguez, G., & Pérez-Castells, J. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. Molecules, 25(2), 358. [Link]
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Scribd. Ugi Reaction | PPTX. [Link]
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Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link][18]
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Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795. [Link]
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Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link][8]
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Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
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Forrester, J., Jones, K. M., & Murphy, P. J. (2000). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 77(2), 245. [Link]
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Matiychuk, V., & Gzella, A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8205. [Link]
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Nefzi, A., & Ostresh, J. M. (2003). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. Molecules, 8(1), 19-27. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Van der Heiden, G., et al. (2016). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. ResearchGate. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(2), 1-28. [Link]
-
Reddy, P. V. G., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(44), 5967-5970. [Link]
-
Hartmann, R. W., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 8(6), 1479-1487. [Link]
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Aapptec Peptides. Coupling Reagents. [Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [Link]
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Patel, S., & Sharma, A. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 297-302. [Link]
-
Li, Y., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. The Journal of Organic Chemistry, 83(4), 2151–2157. [Link]
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Khan, I., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7894. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link][19]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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DTIC. Piperidine Synthesis. [Link]
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ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link][2]
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PubMed. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. [Link][3]
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Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
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ResearchGate. Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. [Link]
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Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
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PubMed. Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. [Link]
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Comprehensive QC Standards Guide for N-Isopropyl 1-boc-piperidine-4-carboxamide Analysis
As a critical nitrogen-containing heterocyclic building block, N-Isopropyl 1-boc-piperidine-4-carboxamide (CAS: 1016716-09-8) is widely utilized in the synthesis of active pharmaceutical ingredients (APIs). Ensuring the absolute purity of this intermediate is paramount; unreacted starting materials, structural analogs, and trace impurities—particularly free piperidines—can exhibit genotoxic properties or severely disrupt downstream coupling reactions.
This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC-FID) for the Quality Control (QC) of this compound, providing mechanistic rationales and field-proven experimental protocols.
Mechanistic Rationale for Method Selection (E-E-A-T)
Analyzing N-Isopropyl 1-boc-piperidine-4-carboxamide presents specific physicochemical challenges that dictate our analytical choices:
-
Lack of Extended Chromophores: The molecule lacks aromatic conjugation. The only UV-absorbing moieties are the amide and the tert-butyloxycarbonyl (Boc) carbamate, both of which absorb weakly in the low UV range. Consequently, HPLC methods must utilize low-wavelength detection (e.g., 210 nm) and highly transparent mobile phases [1].
-
Thermal Lability: The Boc protecting group is highly susceptible to thermal degradation (loss of isobutylene and CO₂) at elevated temperatures. This renders direct-injection GC unsuitable for purity analysis, restricting GC's utility strictly to Headspace (HS) analysis for residual volatile solvents.
-
Genotoxic Impurity (GTI) Risks: Unreacted piperidine derivatives or deprotected byproducts are flagged as potential GTIs. Routine HPLC-UV lacks the sensitivity to detect these at the parts-per-million (ppm) levels required by ICH M7 guidelines, necessitating orthogonal LC-MS/MS workflows [3].
Performance Comparison of Analytical Alternatives
The following table synthesizes the quantitative performance metrics of the three primary analytical techniques used in the QC release of this intermediate.
| Analytical Technique | Target Analyte Focus | Detection Limit (LOD) | Linearity (R²) | Key Advantage | Primary Limitation |
| RP-HPLC-UV | Main Compound Purity | 0.05 mg/mL | > 0.999 | Robust, highly reproducible | Low UV absorption requires 210 nm |
| LC-MS/MS | Trace Piperidines (GTIs) | 0.01 µg/mL | > 0.995 | Unmatched sensitivity | High instrument cost, matrix effects |
| HS-GC-FID | Residual Solvents | 1–10 ppm | > 0.990 | Ideal for volatiles | Cannot inject API directly (Boc degradation) |
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, complete with system suitability checks and mechanistic explanations for reagent choices.
Protocol A: RP-HPLC-UV for Routine Purity Analysis
Objective: Quantify the absolute purity of N-Isopropyl 1-boc-piperidine-4-carboxamide. Causality: We utilize an acidic mobile phase (0.1% Phosphoric acid) to suppress the ionization of any unreacted basic piperidine nitrogen. This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing and ensuring sharp, symmetrical peaks [1].
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10 mg of the intermediate and dissolve it in 10 mL of Acetonitrile/Water (50:50 v/v) to yield a 1.0 mg/mL solution. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient: 0-2 min: 10% B; 2-15 min: 10% to 80% B; 15-20 min: 80% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
-
System Suitability (Self-Validation): Inject a blank solvent to confirm baseline stability. Inject the reference standard; the resolution (
) between the main peak and the closest eluting impurity must be .
Protocol B: LC-MS/MS for Trace Genotoxic Impurity Profiling
Objective: Detect trace levels of free piperidine (a known genotoxic hazard) to comply with regulatory thresholds [3]. Causality: Phosphoric acid is non-volatile and will rapidly foul the mass spectrometer's ion source. Therefore, we substitute it with 0.05% Formic acid. Electrospray Ionization (ESI) in positive mode is utilized to efficiently protonate the basic nitrogen of the piperidine ring [4].
Step-by-Step Methodology:
-
Sample Preparation: Prepare a highly concentrated 10 mg/mL sample in Methanol to allow for the detection of ultra-trace impurities without overloading the column.
-
Chromatographic Conditions:
-
Column: Atlantis C18, 3.9 x 100 mm, 5 µm.
-
Mobile Phase A: 0.05% Formic acid in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.4 mL/min (MS-compatible).
-
-
MS Parameters:
-
Ionization: ESI (Positive Mode).
-
MRM Transition (Piperidine): m/z 86.1 → 44.1.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350 °C.
-
-
Validation (Self-Validation): Ensure the Limit of Detection (LOD) for piperidine is
µg/mL. Run a matrix spike recovery (acceptable range: 90–110%) to rule out ion suppression.
Orthogonal QC Analytical Workflow
The following diagram illustrates the decision tree for batch release, demonstrating how these three orthogonal techniques cover all regulatory requirements.
Fig 1. Orthogonal QC analytical workflow for N-Isopropyl 1-boc-piperidine-4-carboxamide release.
References
-
National Institutes of Health (NIH) / PubMed. "A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant." Altern Ther Health Med. 2025 Jul;31(4):250-256. Available at:[Link]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of N-Isopropyl 1-boc-piperidine-4-carboxamide
Disclaimer: No specific Safety Data Sheet (SDS) for N-Isopropyl 1-boc-piperidine-4-carboxamide is broadly available in public databases. The following disposal procedures are therefore based on a composite hazard assessment of structurally related compounds, including N-Boc-piperidine derivatives and various carboxamides. This guide provides a framework for safe handling and disposal. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding, as they will provide guidance based on local, state, and federal regulations.
Core Hazard Assessment and Disposal Rationale
To establish a safe disposal protocol, we must first understand the chemical nature of N-Isopropyl 1-boc-piperidine-4-carboxamide. The molecule consists of a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and functionalized with an N-isopropyl carboxamide.
-
N-Boc-Piperidine Moiety: The Boc protecting group generally reduces the reactivity and basicity of the piperidine nitrogen. However, piperidine derivatives are often classified as skin and eye irritants and may cause respiratory irritation upon inhalation of dust or aerosols.[1][2][3][4] The Boc group is acid-labile, meaning contact with strong acids can cause it to be removed, potentially generating more hazardous byproducts. Therefore, segregation from acidic waste is a critical causal step in preventing unintended reactions.
-
N-Isopropyl Carboxamide Moiety: Amides are generally stable functional groups. However, they can be incompatible with strong oxidizing agents.[5][6][7] Hazardous decomposition, particularly under fire conditions, will likely produce oxides of carbon (CO, CO₂) and nitrogen (NOx).[3][5][7]
Based on this analysis, N-Isopropyl 1-boc-piperidine-4-carboxamide should be handled as a non-acutely hazardous chemical waste. The primary disposal pathway is through licensed chemical waste management, ensuring environmental protection and regulatory compliance.
Personal Protective Equipment (PPE) Requirements
Before handling the chemical for disposal, ensure the following PPE is worn to create a safe operating barrier.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or airborne dust particles from solid waste.[8] |
| Hand Protection | Nitrile or neoprene gloves (minimum 0.11 mm thickness). | Provides a chemical barrier to prevent skin contact and potential irritation.[8] |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from contamination during transfer and handling.[8] |
| Respiratory | Not typically required for small quantities handled in a well-ventilated area or chemical fume hood. | Minimizes the risk of inhaling airborne dust. For larger quantities or in areas with poor ventilation, consult your EHS department. |
Step-by-Step Waste Disposal Protocol
Adherence to a systematic protocol is essential for ensuring safety and compliance. The most secure method for disposal is through your institution's EHS-approved hazardous waste management program.[8][9]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all unused or waste N-Isopropyl 1-boc-piperidine-4-carboxamide powder, along with any contaminated consumables (e.g., weighing papers, pipette tips, gloves), in a dedicated hazardous waste container.[8]
-
Liquid Waste: If the compound is in solution, collect it in a separate, sealed hazardous waste container.
-
Causality: Do not mix this waste stream with other chemical wastes, especially strong acids (to prevent Boc-group cleavage) or strong oxidizing agents (to avoid potential reactions).[9][10] Proper segregation is the foundational step in preventing uncontrolled reactions within a waste container.
Step 2: Containerization
-
Select a robust, chemically compatible container. A high-density polyethylene (HDPE) or glass container is a suitable choice.[9]
-
Ensure the container has a secure, leak-proof lid.[11]
-
Label the container clearly and accurately. The label must include:
-
The full chemical name: "Waste N-Isopropyl 1-boc-piperidine-4-carboxamide"
-
The primary hazards (e.g., "Irritant")
-
The name of the principal investigator and laboratory location
-
The date the container was started.
-
-
This self-validating labeling system ensures that anyone handling the container, from lab personnel to waste technicians, understands its contents and associated risks.[12]
Step 3: Temporary Storage
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure chemical waste storage area within the laboratory.[9]
-
This area should be away from heat sources, direct sunlight, and incompatible materials.[13]
-
Ensure secondary containment is used to capture any potential leaks.
Step 4: Final Disposal
-
Once the waste container is ready for removal, contact your institution's EHS department.
-
Follow their specific procedures to arrange for the pickup and final disposal of the hazardous waste by a licensed and certified disposal company.[14] This is the only way to ensure the waste is managed in compliance with all national and regional regulations.[14]
Emergency Procedures: Small Spill Management
In the event of a small spill, immediate and correct action can prevent a wider contamination issue.
Step 1: Alert and Ventilate
-
Alert personnel in the immediate area of the spill.
-
If the substance is a powder, avoid creating dust. If it is a solution, ensure adequate ventilation by working in a fume hood or opening a window, if safe to do so.[13][15]
Step 2: Don Appropriate PPE
-
At a minimum, wear the PPE outlined in the table in Section 2.
Step 3: Contain and Absorb
-
For a solid spill, carefully sweep up the material and place it into the designated hazardous waste container.[1][5] Avoid any actions that could make the powder airborne.
-
For a liquid spill, cover it with a non-combustible absorbent material such as vermiculite, sand, or cat litter, working from the outside edges toward the center.[9][15]
Step 4: Collect and Containerize
-
Carefully scoop the absorbed material or swept powder into the properly labeled hazardous waste container.[9][15]
Step 5: Decontaminate
-
Clean the spill area thoroughly with soap and water or an appropriate laboratory detergent.[15]
-
All cleaning materials (e.g., paper towels, contaminated wipes) must also be disposed of as hazardous waste in the same container.[9]
Disposal and Spill Response Workflow
The following diagram outlines the decision-making process for the routine disposal and emergency spill management of N-Isopropyl 1-boc-piperidine-4-carboxamide.
Caption: Disposal workflow for N-Isopropyl 1-boc-piperidine-4-carboxamide.
References
- Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Labor
- SAFETY DATA SHEET: Methyl N-BOC-(S)
- Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec, LLC.
- Piperidine - SAFETY D
- SAFETY D
- Spill procedure: Clean-up guidance. Queen Mary University of London.
- Piperidine - SAFETY D
- SAFETY DATA SHEET - Piperidine. FUJIFILM Wako Chemicals.
- SAFETY DATA SHEET - N-BOC-Piperidine-4-carbonitrile. Fisher Scientific.
- SAFETY DATA SHEET - N-BOC-Piperidine-4-carboxylic acid. Thermo Fisher Scientific.
- SAFETY D
- Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide. Benchchem.
- SAFETY DATA SHEET - Piperidine. Fisher Scientific.
- N-BOC-piperidine-4-carboxylic acid - Safety D
- Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
- SAFETY DATA SHEET - 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Thermo Fisher Scientific.
- Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety.
- SAFETY DATA SHEET - N-BOC-Piperidine-2-carboxylic acid. Fisher Scientific.
- 6-Bromopyridine-2-carboxamide - SAFETY D
- Spill Clean-up - McMaster Biosafety Office. McMaster University.
- Chemical waste | Hazardous Waste Management. McGill University.
- Handling Spills of Biohazardous M
- Chemical waste guidelines. University of Minnesota Health, Safety & Risk Management.
- Biological Spill Protocols. The University of Chicago.
- SAFETY DATA SHEET - N-BOC-Piperidine-4-carboxylic acid. Fisher Scientific.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling N-Isopropyl 1-boc-piperidine-4-carboxamide
As a Senior Application Scientist, it is understood that the introduction of any new chemical entity into a laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling N-Isopropyl 1-boc-piperidine-4-carboxamide. While specific toxicological data for this compound is not extensively published, its structure—containing a Boc-protected piperidine core and a carboxamide functional group—allows us to extrapolate robust safety protocols from well-characterized analogous compounds. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe, controlled laboratory environment for all personnel.
Hazard Assessment Based on Structural Analogs
The primary hazards associated with N-Isopropyl 1-boc-piperidine-4-carboxamide are inferred from its constituent chemical motifs. The piperidine heterocycle can be corrosive and toxic, while substituted carboxamides and Boc-protected amines can act as skin, eye, and respiratory irritants.[1][2][3][4] Therefore, a comprehensive risk assessment mandates treating this compound with a high degree of caution.
| Potential Hazard | Classification | Rationale and Supporting Evidence from Analogous Compounds |
| Skin Corrosion / Irritation | Category 2 (Assumed) | Structurally related compounds like N-BOC-Piperidine-4-carboxylic acid and N-BOC-4-piperidinemethanol are classified as skin irritants.[3][4][5] Direct contact should be meticulously avoided. |
| Serious Eye Damage / Irritation | Category 2 (Assumed) | The same analogs that cause skin irritation are also documented to cause serious eye irritation.[3][4][5] This necessitates mandatory and robust eye protection. |
| Respiratory Irritation | Category 3 (Assumed) | Handling the solid form of this compound may generate dust, which can irritate the respiratory system, a known hazard for similar piperidine derivatives.[2][5] All handling of solids must be performed in a controlled, ventilated environment. |
| Harmful if Swallowed or Inhaled | Potential Hazard | While acute toxicity data is unavailable, related compounds may be harmful if ingested or inhaled.[2][6] This assumption dictates stringent containment measures. |
| Hazardous Decomposition | Not Applicable | Upon combustion, this compound is expected to release hazardous byproducts, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[2][4][6] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to create a reliable barrier against potential exposure. The following equipment is mandatory when handling N-Isopropyl 1-boc-piperidine-4-carboxamide in any form (solid or solution).
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Goggles: Tightly fitting, splash-proof safety goggles conforming to EN166 (EU) or NIOSH (US) standards are the minimum requirement.[6] Face Shield: A full-face shield must be worn over safety goggles during procedures with a high risk of splashing or when handling larger quantities (>1g) of the solid.[7] This provides a secondary barrier against unforeseen events. |
| Hand Protection | Double-Layer Chemical-Resistant Gloves | Type: Powder-free nitrile gloves are required.[7][8] PVC gloves offer insufficient protection and are not permitted.[8] Protocol: Always wear two pairs of gloves.[9] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff. This ensures no skin is exposed.[9] The outer glove must be removed and disposed of immediately after handling the compound or in case of known contact.[7][9] |
| Body Protection | Chemical-Resistant Laboratory Coat & Disposable Gown | Lab Coat: A flame-retardant lab coat with long sleeves and tight-fitting knit cuffs is mandatory.[7] Disposable Gown: For all compounding, weighing, and solution preparation activities, a disposable, low-permeability gown must be worn over the lab coat.[9] This provides an easily removable layer in case of a significant spill, preventing contamination of personal clothing and the lab coat itself. |
| Respiratory Protection | NIOSH-Approved Respirator | When Required: A respirator is necessary if work cannot be conducted within a certified chemical fume hood or if there is a risk of aerosol or dust generation that cannot be contained (e.g., during spill cleanup).[8][10] Type: An N95-rated respirator is the minimum requirement for protection against fine dust particles.[8] For large spills, a full-face respirator with chemical cartridges may be necessary.[8] |
Operational and Procedural Guidance
Proper technique is as critical as the PPE itself. The following workflows must be followed without deviation.
Donning and Doffing PPE: A Step-by-Step Protocol
Donning (Putting On) Sequence:
-
Wash hands thoroughly with soap and water.
-
Don the inner pair of nitrile gloves.
-
Don the disposable gown over the laboratory coat.
-
Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.
-
Don safety goggles.
-
Don the face shield if the procedure warrants it.
Doffing (Taking Off) Sequence:
-
Remove the outer pair of gloves by peeling them off without touching the external surface. Dispose of them immediately in the designated hazardous waste container.
-
Remove the face shield and goggles.
-
Remove the disposable gown by rolling it outwards and away from the body. Dispose of it immediately.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
Caption: PPE selection and safe handling workflow for N-Isopropyl 1-boc-piperidine-4-carboxamide.
Safe Handling in a Controlled Environment
-
Ventilation: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of airborne particles or vapors.[1][6][7]
-
Weighing: Use a tared, sealed container for weighing to minimize the generation of dust.[7] An anti-static gun should be used to neutralize static charges on plastic weigh boats, which can cause the fine powder to disperse.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing. Keep the container capped or covered whenever possible.
-
Housekeeping: Do not allow the compound or its residues to accumulate on surfaces. Clean the work area thoroughly after each use. Ensure eyewash stations and safety showers are unobstructed and have been recently tested.[11]
Emergency and Disposal Protocols
Spill and Disposal Management
Proactive planning for accidental releases and waste disposal is a non-negotiable aspect of laboratory safety.
-
Spill Response:
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
PPE: Don appropriate emergency PPE, including a respirator if the spill is large or generates dust.
-
Contain: Cover the spill with a non-flammable absorbent material like sand or vermiculite.[12] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[6]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
-
Waste Disposal Plan:
-
Chemical Waste: Unused compound and solutions must be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, gowns, weigh boats, pipette tips, absorbent materials) must be disposed of in a sealed container clearly marked as hazardous chemical waste.[6]
-
Regulatory Compliance: All waste must be disposed of in strict accordance with federal, state, and local environmental regulations.[2][6] This may involve incineration by a licensed waste disposal contractor.[13]
-
Caption: Step-by-step workflow for the safe management of a chemical spill.
First Aid Measures
Immediate and correct first aid can significantly mitigate the consequences of an accidental exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3][6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6] |
References
-
Safety Data Sheet. (n.d.). AAPPTec. Retrieved from [Link]
-
Piperidine - SAFETY DATA SHEET. (2024, May 7). Ing. Petr Švec - PENTA s.r.o. Retrieved from [Link]
-
Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Piperidine Safety Data Sheet Jubilant Life Sciences Limited. (n.d.). Jubilant. Retrieved from [Link]
-
Material Safety Data Sheet - Pi Chemicals. (n.d.). PI Chemicals Ltd. Retrieved from [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22). Thermo Fisher Scientific. Retrieved from [Link]
-
Piperidine - SAFETY DATA SHEET. (2023, March 16). Thermo Fisher Scientific. Retrieved from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Provista. Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs - pppmag.com. (2006, December 6). Pharmacy Purchasing & Products Magazine. Retrieved from [Link]
-
eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration. (n.d.). United States Department of Labor. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
